Product packaging for Loxapine(Cat. No.:CAS No. 1977-10-2)

Loxapine

Cat. No.: B1675254
CAS No.: 1977-10-2
M. Wt: 327.8 g/mol
InChI Key: XJGVXQDUIWGIRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Loxapine is a tricyclic dibenzoxazepine antipsychotic reagent that serves as a key tool for investigating neurotransmitter systems and psychopharmacology . Its primary research value lies in its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, which is central to its mechanism of action for studying psychotic disorders . Due to this dual receptor profile, which is characteristic of some atypical antipsychotics, this compound is a valuable compound for probing the respective roles of dopaminergic and serotonergic pathways in behavioral models and in vitro assays . This compound exhibits affinity for a range of other receptors, contributing to its complex pharmacological profile. Key binding affinities (Ki values) include: • Dopamine D2 Receptor: 11 nM • Dopamine D4 Receptor: 8.4 nM • Serotonin 5-HT2A Receptor: 6.6 nM • Histamine H1 Receptor: 2.2-4.9 nM • Adrenergic α1 Receptors: 31-53 nM This broad receptor interaction profile makes this compound a useful agent for studying receptor-specific effects in complex biological systems. In research settings, this compound is utilized in the development of innovative drug delivery systems. Recent studies have explored nanotechnology-driven approaches, such as incorporating this compound succinate into chitosan nanoparticles for transdermal delivery, demonstrating its applicability in advancing pharmaceutical sciences . The compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2, CYP3A4, and CYP2D6, forming active metabolites including amoxapine, which itself is an object of study . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18ClN3O B1675254 Loxapine CAS No. 1977-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGVXQDUIWGIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27833-64-3 (succinate), 54810-23-0 (mono-hydrochloride)
Record name Loxapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023229
Record name Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.03e-01 g/L
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Pale yellowish crystals from petroleum ether

CAS No.

1977-10-2
Record name Loxapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1977-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxapine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Loxapine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LER583670J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LOXAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

109-111 °C, 109-110 °C, 109 - 110 °C
Record name Loxapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00408
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LOXAPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Loxapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014552
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Pharmacological Foundations of Loxapine

Receptor Binding Profile and Affinity

Loxapine demonstrates varying degrees of affinity for different receptor subtypes within the dopamine (B1211576) and serotonin (B10506) systems. oup.com These interactions are crucial to understanding its therapeutic effects and its differentiation from other antipsychotic agents.

Dopamine Receptor Subtypes (D1, D2, D3, D4, D5)

This compound interacts with several dopamine receptor subtypes. Research indicates it has high affinity for the D2 receptor and particularly high affinity for the D4 receptor. oup.comnih.gov It also shows intermediate affinity for the D1 and D5 receptors, while exhibiting negligible affinity for the D3 receptor in some in vitro studies. nih.govoup.com

Here is a summary of reported binding affinities (Kb or pKi values) for this compound at dopamine receptor subtypes:

Receptor SubtypeAffinity (Kb or pKi)NotesSource
D1Intermediate (12-29 nM)In vitro, cell cultures oup.com
D2High (<2 nM, pKi 7.9-8.3)In vitro, cell cultures, antagonist oup.commdpi.com
D3Lack of affinity (>1 µM, pKi 7.7)In vitro, cell cultures, antagonist oup.commdpi.com
D4Intermediate (12-29 nM, pKi 8.1)In vitro, cell cultures, high affinity oup.commdpi.com
D5Intermediate (12-29 nM, pKi 6.4-7.8)In vitro, cell cultures, partial agonist oup.comscispace.com

Note: pKi values represent the negative logarithm of the inhibition constant (Ki), so higher pKi values indicate higher binding affinity.

D2 Receptor Antagonism and Occupancy Dynamics

This compound acts as a post-synaptic antagonist at the dopamine D2 receptor. dovepress.com Studies using Positron Emission Tomography (PET) in patients have investigated the occupancy of D2 receptors by this compound. These studies indicate that D2 receptor occupancy ranges from approximately 43% to 90% at doses between 10 and 100 mg/day. researchgate.netnih.govnih.gov There is a strong relationship between this compound dose and D2 receptor occupancy. nih.gov It has been suggested that 60% to 80% striatal D2 occupancy may be sufficient for optimal clinical treatment of psychosis, and this range might be achieved with this compound doses of 15 to 30 mg/day. nih.gov this compound is reported to have an intermediate dissociation rate from the D2 receptor. dovepress.comresearchgate.net

D4 Receptor High Affinity Binding

This compound demonstrates a particularly high binding affinity for the dopamine D4 receptor, exceeding the binding affinities of most other neuroleptics. psychiatrist.com This high affinity for the D4 receptor is a property shared with clozapine (B1669256). researchgate.netpsychiatrist.com Studies in human and animal models confirm that this compound binds to the D4 receptor with higher affinity than to other dopaminergic receptors. dovepress.comijmrhs.com

Serotonin Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2C, 5-HT4, 5-HT6, 5-HT7)

This compound also interacts with several serotonin receptor subtypes, most notably the 5-HT2A receptor. nih.govmims.com In vitro studies have shown high affinity for the 5-HT2A receptor and intermediate affinity for the 5-HT2C receptor. nih.govoup.com Some in vivo and in vitro studies suggest possible significant affinity for 5-HT1A and 5-HT6 receptors, although other in vitro data indicates a lack of affinity for 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors. nih.govoup.comnih.gov

Here is a summary of reported binding affinities (Kb or pKi values) for this compound at serotonin receptor subtypes:

Receptor SubtypeAffinity (Kb or pKi)NotesSource
5-HT1ALack of affinity (>1 µM, pKi 5.61-6.9)In vitro, cell cultures; possibly significant affinity in vivo oup.comscispace.comnih.govcore.ac.uk
5-HT2AHigh (<2 nM, pKi 6.9-8.18)In vitro, cell cultures, antagonist/inverse agonist oup.commdpi.comscispace.comnih.govcore.ac.uk
5-HT2CIntermediate (12-29 nM, pKi 7.0-8.0)In vitro, cell cultures, inverse agonist/antagonist oup.commdpi.comscispace.comnih.govcore.ac.uk
5-HT4Lack of affinity (>1 µM)In vitro, cell cultures oup.comnih.gov
5-HT6Lack of affinity (>1 µM, pKi 7.4-7.6)In vitro, cell cultures; possibly significant affinity in vivo oup.commdpi.comnih.govcore.ac.uk
5-HT7Lack of affinity (>1 µM, pKi 6.8-7.4)In vitro, cell cultures, antagonist oup.commdpi.comnih.govcore.ac.uk

Note: pKi values represent the negative logarithm of the inhibition constant (Ki), so higher pKi values indicate higher binding affinity.

5-HT2A Receptor Antagonism and Occupancy Dynamics

This compound is an antagonist at the serotonin 5-HT2A receptor. dovepress.comijmrhs.com PET studies have shown that this compound achieves significant occupancy of 5-HT2A receptors, ranging from 27% to near saturation. researchgate.netnih.gov Some research suggests that this compound is equipotent in blocking both 5-HT2A and D2 receptors in humans. nih.govnih.govmdpi.com However, other in vitro studies suggest a slightly higher affinity for 5-HT2A receptors compared to D2 receptors. psychiatrist.com

5-HT2A/D2 Receptor Affinity Ratio Significance

The ratio of 5-HT2A to D2 receptor affinity is considered significant in the classification and clinical profile of antipsychotic medications. A higher affinity for 5-HT2A relative to D2 receptors is often associated with atypical antipsychotic properties, including a lower propensity for extrapyramidal symptoms (EPS). nih.govwikipedia.orgcore.ac.ukbiorxiv.org While some in vitro data suggests this compound has a 5-HT2A/D2 ratio greater than 1, potentially aligning it with an atypical profile, in vivo studies have not always supported this, sometimes showing a clear lowering of this ratio. nih.govnih.govdovepress.commdpi.com The equipotent blockade of 5-HT2 and D2 receptors observed in some in vivo studies differentiates this compound from agents like clozapine, which typically show higher 5-HT2 occupancy compared to D2 occupancy. nih.govmdpi.com The contribution of this compound's metabolite, 7-hydroxythis compound (B195982), which has a higher affinity for D2 receptors than this compound itself, may also influence the in vivo 5-HT/D2 affinity ratio and contribute to the clinical effect. nih.govdovepress.compsychiatrist.com

Noradrenergic Receptors

This compound demonstrates affinity for noradrenergic receptors. Research indicates that this compound binds to several subtypes of adrenergic receptors, including alpha-1A, alpha-1B, alpha-2A, alpha-2B, and alpha-2C, as well as the beta-1 adrenergic receptor guidetopharmacology.org. Furthermore, this compound acts as a binder at the sodium-dependent noradrenaline transporter guidetopharmacology.org. Studies have also noted moderate antagonistic activity of this compound at alpha-1 adrenergic receptors alfa-chemistry.com.

Histaminergic Receptors (H1, H2, H4)

This compound interacts with histaminergic receptors. It has been shown to bind to Histamine (B1213489) H1, H2, and H4 receptors guidetopharmacology.org. Notably, this compound exhibits high affinity for the Histamine H1 receptor fishersci.at. The antagonism of H1 receptors by this compound is a well-documented interaction alfa-chemistry.com.

Cholinergic Muscarinic Receptors (M1)

This compound also interacts with cholinergic muscarinic receptors. It binds to multiple muscarinic acetylcholine (B1216132) receptor subtypes, including M1, M2, M3, M4, and M5 guidetopharmacology.org. Specifically, this compound functions as an antagonist at the muscarinic M1 receptor mims.com.

Glutamate (B1630785) NMDA Receptors (Negligible Affinity)

Based on both human and animal studies, this compound has been found to possess negligible affinity for glutamate N-Methyl-D-Aspartate (NMDA) receptors mims.commetabolomicsworkbench.org. This lack of significant interaction distinguishes its profile from compounds that directly modulate NMDA receptor activity.

Neurotransmitter Modulation and Systemic Effects

This compound exerts its effects through the modulation of several neurotransmitter systems, with a primary focus on the dopaminergic system.

Dopaminergic Pathway Modulation

This compound functions as a dopamine antagonist guidetopharmacology.orgalfa-chemistry.commims.com. Its activity is particularly noted at the dopamine D2 receptor subtype alfa-chemistry.commims.com. Beyond D2, this compound also demonstrates medium-to-strong affinity for dopamine D1 and D4 receptors. Studies indicate that this compound has a higher affinity for D4 receptors compared to other dopaminergic receptors. Additionally, research suggests a higher affinity for D3 receptors relative to D2 receptors.

The antagonism of dopamine D2 receptors by this compound contributes to the reduction of hyperactivity within dopaminergic pathways alfa-chemistry.com.

This compound's modulation of dopaminergic neurotransmission, particularly through D2 receptor antagonism, impacts pathways within the brain, including the mesolimbic and mesocortical systems. The antagonism of D2 receptors in these pathways is central to the pharmacological actions of this compound.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound3964
Norepinephrine (B1679862)439260
Histamine774
Acetylcholine187
Glutamate33032

Receptor Binding Affinity Summary

While precise Ki values can vary depending on the specific study and methodology, the following table summarizes the relative affinities of this compound for key receptors based on available data:

Receptor TypeThis compound AffinityNotes
Dopamine D2High AntagonismPrimary target for antipsychotic effects alfa-chemistry.com
Dopamine D4Higher than other DAsAlso high affinity
Dopamine D3Higher than D2
Serotonin 5-HT2AHigh AntagonismOften noted alongside D2 antagonism alfa-chemistry.com
Histamine H1High Affinity fishersci.at
Cholinergic Muscarinic M1Antagonism mims.com
Noradrenergic Alpha-1Moderate Antagonism alfa-chemistry.com
Glutamate NMDANegligible Affinity mims.commetabolomicsworkbench.org
Nigrostriatal Pathway Considerations

The nigrostriatal pathway is a dopaminergic pathway projecting from the substantia nigra to the striatum, playing a crucial role in motor control. psychdb.compsychiatrist.com Blockade of dopamine D2 receptors in this pathway by antipsychotic medications is associated with the potential for extrapyramidal symptoms (EPS). patsnap.compsychdb.com

Serotonergic System Interactions

This compound demonstrates significant interaction with the serotonergic system, particularly exhibiting significant affinity for serotonin 5-HT2A receptors. patsnap.comnih.govnih.govpsychiatryonline.org This antagonism of 5-HT2A receptors is thought to contribute to its antipsychotic and mood-stabilizing properties. patsnap.com The dual action of this compound on both dopamine D2 and serotonin 5-HT2A receptors is considered important for balancing neurotransmitter systems often disrupted in psychiatric disorders. patsnap.com

Studies have shown that this compound has a high affinity for the 5-HT2A receptor, with some in vitro studies indicating a higher affinity for 5-HT2A than for D2 receptors, resulting in a 5-HT2A/D2 ratio greater than 1. nih.govpsychiatryonline.org This ratio is sometimes associated with an "atypical" antipsychotic profile. nih.govpsychiatryonline.org However, in vivo studies in humans have not consistently shown this superior affinity for 5-HT2A over D2 receptors, potentially due to the metabolism of this compound to active metabolites like 7-hydroxythis compound, which has a higher affinity for D2 receptors than the parent compound. psychiatryonline.orgmdpi.compsychiatrist.com PET studies in humans have shown this compound occupying both 5-HT2A and D2 receptors. jpn.canih.govpsychiatrist.com

This compound may also have affinity for other serotonergic receptors, such as 5-HT1A and 5-HT6 receptors, which could contribute to its clinical profile. nih.gov

Noradrenergic System Interactions

This compound exhibits moderate antagonistic activity at adrenergic receptors, particularly the alpha-1 (α1) subtype. patsnap.comnih.govnih.gov Adrenergic receptors are involved in regulating cardiovascular and central nervous system functions. patsnap.com The blockade of α1-adrenergic receptors by this compound may contribute to certain pharmacological effects. patsnap.comnih.govnih.gov this compound also demonstrates strong antagonism at α2-adrenergic receptors. nih.gov

The interaction of this compound with the noradrenergic system, including potential inhibition of the noradrenergic transporter protein (reuptake inhibition), may influence its spectrum of pharmacological effects. nih.govpsychiatrist.com

Histaminergic System Interactions

This compound interacts with the histaminergic system, showing affinity for histamine H1 receptors. patsnap.comeuropa.eunih.govnih.gov Histamine plays a role in processes such as wakefulness and appetite regulation. patsnap.com The antagonism of H1 receptors by this compound is associated with sedative effects. patsnap.comnih.gov

Studies have reported a Ki value of 14.9 nM for this compound at the histamine H1 receptor in guinea pig cerebral cortex receptors. europa.eu This moderate histaminergic antagonism is considered part of this compound's receptor binding profile. nih.gov

Cholinergic System Interactions

This compound also binds to cholinergic receptors, specifically demonstrating moderate anticholinergic activity via antagonism of muscarinic M1 receptors. nih.govnih.govijmrhs.com Cholinergic receptors are involved in various functions, including those in the central and peripheral nervous systems. cambridge.org

The antagonism of cholinergic receptors by this compound can contribute to certain pharmacological effects. cambridge.orgdrugs.com

Here is a summary of this compound's relative affinities for various neurotransmitter receptors based on available data:

Receptor SubtypeAffinity (Ki, nM)Source
D118 europa.eu
D29.8 europa.eu
D2High Affinity nih.govnih.gov
D3Higher than D2 nih.gov
D4Higher than D2 nih.govjpn.ca
D4Extremely Strong nih.gov
5-HT2A2 europa.eu
5-HT2AHigh Affinity wikipedia.orgnih.govnih.govpsychiatryonline.org
α1250 europa.eu
α1Moderate patsnap.com
α1Strong nih.gov
α2Strong nih.gov
H114.9 europa.eu
H1Moderate nih.gov
M1117 europa.eu
M1Moderate nih.gov

Note: Affinity values (Ki) can vary between studies depending on the methodology used.

Pharmacometabolomics and Biotransformation of Loxapine

Hepatic Metabolism Pathways

The hepatic metabolism of loxapine involves several key enzymatic reactions. These pathways are crucial in converting the parent compound into more polar metabolites that can be more readily eliminated from the body medcentral.com.

Hydroxylation

Hydroxylation is a significant metabolic pathway for this compound, primarily occurring on the aromatic rings of the molecule hres.camedcentral.commims.comsandoz.com. This process leads to the formation of hydroxylated metabolites, with 8-hydroxythis compound (B195979) and 7-hydroxythis compound (B195982) being the major products hres.cadrugs.commedcentral.comnih.gov. Research indicates that 8-hydroxythis compound is a major metabolite found in serum after oral administration of this compound hres.camedcentral.com. Both 8-hydroxythis compound and 7-hydroxythis compound are reported to be active metabolites hres.cadrugs.commedcentral.com.

N-Oxidation

This compound also undergoes N-oxidation, a metabolic transformation that involves the addition of an oxygen atom to a nitrogen atom in the molecule hres.camedcentral.commims.comsandoz.com. This pathway results in the formation of this compound N-oxide hres.cadrugs.commedcentral.comnih.gov. While significant amounts of this compound N-oxide and the N-oxides of the hydroxyloxapines have been observed, this compound N-oxide is generally considered an inactive metabolite hres.cadrugs.commedcentral.com.

N-Demethylation

N-demethylation is another important metabolic route for this compound, involving the removal of a methyl group from a nitrogen atom hres.camedcentral.commims.comsandoz.com. This process yields N-desmethylthis compound, also known as amoxapine (B1665473) hres.cadrugs.commedcentral.comnih.gov. Amoxapine itself is a tricyclic antidepressant and is considered an active metabolite of this compound wikipedia.orgresearchgate.net. Amoxapine can be further metabolized, including hydroxylation to 8-hydroxyamoxapine (B25638) and 7-hydroxyamoxapine (B25571) wikipedia.orghres.ca.

Cytochrome P450 Enzyme Involvement

The metabolism of this compound is mediated by several cytochrome P450 (CYP) enzymes in the liver nih.govresearchgate.net. In vitro studies have been instrumental in identifying the specific CYP isoforms responsible for the oxidative metabolism of this compound nih.gov.

CYP1A2

CYP1A2 is one of the primary enzymes involved in the hydroxylation of this compound nih.govresearchgate.net. Specifically, CYP1A2 is indicated as the main enzyme responsible for the formation of 8-hydroxythis compound from this compound nih.govresearchgate.net. Studies utilizing cDNA-expressed enzymes, correlation analysis with human liver microsomes, and selective inhibitors have provided data supporting the significant role of CYP1A2 in this metabolic step nih.gov.

CYP2D6

Another key CYP enzyme involved in this compound metabolism is CYP2D6 nih.govresearchgate.net. Research has shown that CYP2D6 is primarily responsible for the formation of 7-hydroxythis compound from the parent compound nih.govresearchgate.net. Similar in vitro study approaches, including the use of cDNA-expressed enzymes and selective inhibitors, have demonstrated the involvement of CYP2D6 in this hydroxylation pathway nih.gov. While CYP1A2 and CYP2D6 are significant, other enzymes, such as CYP3A4, have also been implicated in the metabolism of this compound, including the formation of N-desmethylthis compound and this compound N-oxide nih.govresearchgate.net. Flavin-containing monooxygenase (FMO) has also been observed to be involved in the formation of this compound N-oxide nih.gov.

Here is a summary of the main metabolic pathways and involved enzymes:

Metabolic PathwayMetabolite(s) FormedPrimary Enzyme(s) Involved
Hydroxylation8-hydroxythis compoundCYP1A2 nih.govresearchgate.net
7-hydroxythis compoundCYP2D6 nih.govresearchgate.net
N-OxidationThis compound N-oxideCYP3A4, FMO nih.gov
N-DemethylationN-desmethylthis compound (amoxapine)CYP3A4, CYP2C19, CYP2C8 nih.govresearchgate.net

Metabolites of this compound, including 8-hydroxythis compound, 7-hydroxythis compound, 8-hydroxydesmethylthis compound, 7-hydroxydesmethylthis compound, and this compound N-oxide, are excreted in both urine and feces hres.cadrugs.commedcentral.com. The phenolic metabolites are largely excreted in urine as conjugates, while excretion in feces is primarily in the free form hres.ca.

CYP3A4

CYP3A4 is one of the key enzymes involved in the metabolism of this compound. It plays a role in the hydroxylation of this compound to 7-hydroxythis compound. fda.govnih.govresearchgate.net Additionally, CYP3A4, along with CYP3A5, contributes to the N-demethylation of this compound, leading to the formation of amoxapine. fda.gov

CYP2C8

CYP2C8 is also implicated in the N-demethylation of this compound to amoxapine. nih.govresearchgate.net

CYP2C19

CYP2C19 is another enzyme involved in the N-demethylation pathway of this compound, contributing to the formation of amoxapine. nih.govresearchgate.net

Based on in vitro studies, the proposed metabolism of this compound in humans involves these CYP enzymes in the formation of key metabolites. fda.gov

Metabolic PathwayMetabolite FormedPrimary CYP Enzyme(s) Involved
Hydroxylation7-hydroxythis compoundCYP2D6, CYP3A4
Hydroxylation8-hydroxythis compoundCYP1A2
N-demethylationAmoxapineCYP3A4/5, CYP2C8, CYP2C9, CYP2C19 fda.govnih.govresearchgate.net
N-oxidationThis compound N-oxideFlavonoid monoamine oxidases

Note: This table is based on proposed metabolism in humans from in vitro studies. fda.gov

Active Metabolites and their Pharmacological Profiles

Amoxapine (N-demethylated metabolite)

Amoxapine is the N-demethylated derivative of this compound and is a well-known tricyclic antidepressant (TCA). drugbank.comwikipedia.orgmims.com It is formed through the metabolic action of CYP3A4/5, CYP2C8, and CYP2C9, and CYP2C19 on this compound. fda.govnih.govresearchgate.net

Antidepressant Properties

Amoxapine is classified as a tricyclic antidepressant and is used in the treatment of depressive disorders. drugbank.comwikipedia.orgpatsnap.com Its antidepressant effects are thought to be primarily mediated by the inhibition of the reuptake of norepinephrine (B1679862) and serotonin (B10506), increasing their availability in the synaptic cleft. drugbank.compatsnap.compatsnap.com This action is a common mechanism among TCAs. drugbank.com Clinical studies have indicated that amoxapine may have a relatively rapid onset of antidepressant action compared to some other TCAs. fda.govncats.io

Receptor Binding Profile

Amoxapine possesses a heterogeneous receptor binding profile, which contributes to its pharmacological effects. It is a moderate inhibitor of serotonin reuptake and a strong inhibitor of norepinephrine reuptake. drugbank.comresearchgate.net

In addition to its reuptake inhibition properties, amoxapine also acts as an antagonist at various receptors. It binds to 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 serotonin receptors with varying but significant affinity. wikipedia.org Amoxapine also demonstrates affinity for dopamine (B1211576) receptors, including D2, D3, and D4 receptors, where it acts as an antagonist. wikipedia.orgpatsnap.compatsnap.comresearchgate.net This dopamine receptor antagonism is a feature that distinguishes amoxapine from many other TCAs and is thought to contribute to its efficacy in addressing psychotic symptoms that may accompany depression. patsnap.compatsnap.com

Furthermore, amoxapine binds to alpha-1 adrenergic receptors and histamine (B1213489) H1 receptors, acting as an antagonist. drugbank.comwikipedia.org It has also been shown to bind to muscarinic receptors. drugbank.comwikipedia.org Research using radioligand receptor binding methods has investigated the affinities of amoxapine for various receptors, including adrenergic alpha 1, alpha 2, beta; dopaminergic D1, D2; serotoninergic 5-HT1, 5-HT2; Muscarinic, GABA, and BZ receptors. nih.govdrugbank.com Studies have shown high affinities for 5-HT2, D2, and alpha 1 receptors, moderate affinity for alpha 2 receptors, and low affinities for M and 5-HT1 receptors. nih.govdrugbank.com Amoxapine appears to have low affinities for D1 and GABA receptors. nih.govdrugbank.com

Receptor TypeAmoxapine Affinity/Action
Norepinephrine TransporterInhibitor (Strong)
Serotonin TransporterInhibitor (Moderate)
Dopamine D2 ReceptorAntagonist / High Affinity
Dopamine D3 ReceptorAntagonist
Dopamine D4 ReceptorAntagonist / High Affinity
5-HT2A ReceptorAntagonist / High Affinity
5-HT2B ReceptorAntagonist
5-HT2C ReceptorAntagonist
5-HT3 ReceptorAntagonist
5-HT6 ReceptorAntagonist
5-HT7 ReceptorAntagonist
Alpha-1 Adrenergic ReceptorAntagonist / High Affinity
Alpha-2 Adrenergic ReceptorModerate Affinity
Histamine H1 ReceptorAntagonist
Muscarinic ReceptorsAntagonist / Low Affinity
5-HT1 ReceptorLow Affinity
Dopamine D1 ReceptorLow Affinity
GABA ReceptorsLow Affinity / Inhibits GABA-stimulated chloride conductance nih.govdrugbank.comnih.gov
Beta-adrenergic receptorsNo significant affinity nih.govdrugbank.com
Benzodiazepine site on GABAA receptorNo affinity wikipedia.org

7-Hydroxythis compound

7-Hydroxythis compound is one of the hydroxylated metabolites of this compound. europa.eunih.govfda.gov Its formation is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6. europa.eunih.govfda.govnih.gov

8-Hydroxythis compound

8-Hydroxythis compound is another significant hydroxylated metabolite of this compound. europa.eunih.govfda.gov The primary enzyme responsible for the formation of 8-hydroxythis compound is CYP1A2. europa.eunih.govfda.govnih.govcaymanchem.comglpbio.com In terms of systemic exposure, 8-hydroxythis compound is often observed at plasma levels similar to, or even greater than, the parent compound. europa.euwikipedia.org However, unlike 7-hydroxythis compound, 8-hydroxythis compound is generally considered to have relatively low or no significant pharmacological activity at dopamine D2 receptors. europa.eunih.govpsychiatryonline.orgcaymanchem.commedchemexpress.com

This compound N-oxide

This compound also undergoes N-oxidation, resulting in the formation of this compound N-oxide. europa.euscilit.comnih.govfda.gov This metabolic pathway is mediated by flavin-containing monooxygenases (FMOs), and also involves CYP3A4. europa.eunih.govfda.govnih.govnih.gov this compound N-oxide is one of the metabolites detected in humans. europa.eunih.govfda.govhres.ca

Metabolic Interactions and their Clinical Implications

This compound is a substrate for multiple CYP450 enzymes, including CYP1A2, CYP2D6, and CYP3A4. europa.eufda.govnih.govcambridge.orgwikipedia.orgasm.org In vitro studies have investigated the potential for this compound and its metabolites (amoxapine, 7-OH-loxapine, 8-OH-loxapine, and this compound N-oxide) to inhibit various CYP450 isozymes. europa.eu These studies generally showed no significant inhibition of CYPs 1A1, 1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4 by this compound or its metabolites at clinically relevant concentrations. europa.eu Furthermore, in vitro studies suggest that this compound and 8-OH-loxapine are not inducers of CYP1A2, 2B6, or 3A4 enzymes. europa.eu

Despite the multiple metabolic pathways involved, the potential for pharmacokinetic drug interactions is believed to be minimal due to the extensive metabolism through various routes. nih.gov However, the absence of comprehensive clinical drug interaction studies makes the interpretation of this compound levels in patients receiving CYP inhibitors or inducers challenging. cambridge.org Concomitant use of CYP1A2 inhibitors, for example, should be avoided if possible. europa.eu

Excretion Pathways

Following extensive hepatic metabolism, this compound and its metabolites are primarily eliminated from the body through excretion in urine and feces. patsnap.commedcentral.commims.comdrugbank.com The majority of the administered dose is excreted within the first 24 hours. medcentral.comwikipedia.org Metabolites are primarily excreted in the urine in conjugated forms, such as glucuronide or sulfate (B86663) conjugates. medcentral.comscilit.comdrugbank.com Unconjugated metabolites are primarily excreted in the feces. medcentral.comscilit.comdrugbank.com Little or no unmetabolized this compound is typically found in urine or feces. medcentral.comhres.ca

Approximately 40% of an orally administered dose and 30% of an intramuscular dose are excreted in the urine as metabolites over 48 hours. medcentral.com About 50% of a single oral dose is excreted in urine and feces within 24 hours. medcentral.com

PubChem CIDs

CompoundPubChem CID
This compound3964 wikipedia.orgnih.govguidetopharmacology.orgmims.com
7-Hydroxythis compoundNot readily available in search results, often referred to by name.
8-Hydroxythis compound43655 nih.gov
This compound N-oxide91810511 nih.gov

Summary of Key Metabolic Pathways and Enzymes

MetabolitePrimary Enzymes Involved
7-Hydroxythis compoundCYP3A4, CYP2D6 europa.eunih.govfda.govnih.gov
8-Hydroxythis compoundCYP1A2 europa.eunih.govfda.govnih.govcaymanchem.comglpbio.com
This compound N-oxideFMOs, CYP3A4 europa.eunih.govfda.govnih.govnih.gov
AmoxapineCYP3A4, CYP2C19, CYP2C8 europa.eunih.gov

Preclinical Research on Loxapine

In Vitro Studies

In vitro studies provide insights into the direct interactions of loxapine with biological targets, such as receptors and enzymes, in a controlled laboratory setting.

Receptor Binding Assays

Receptor binding assays have been instrumental in characterizing this compound's affinity for various neurotransmitter receptors. This compound has demonstrated affinity for a range of receptors, including dopamine (B1211576) D1, D2, and D4 receptors, as well as serotonin (B10506) 5-HT2A receptors. mdpi.comnih.govnih.gov Early in vitro reports suggested that this compound's affinity for 5-HT2 receptors might be higher than its affinity for dopamine D2 receptors. mdpi.com Studies using expressed human recombinant receptors in cell cultures have confirmed a high affinity for the D2 receptor, intermediate affinity for D1, D4, and D5, and 5-HT2C receptors, and a lack of affinity for D3, 5-HT1A, 5-HT4, 5-HT6, and 5-HT7 receptors. nih.govnih.gov In guinea pig cerebral cortex receptors, this compound exhibited a Ki value of 14.9 nM for the histamine (B1213489) H1 receptor. europa.eu this compound also binds with noradrenergic and cholinergic receptors. europa.eueuropa.eu

Table 1: In Vitro Receptor Binding Affinity of this compound

Receptor TypeAffinity (Ki or Kb)Source Species/System
Dopamine D2High affinity (Kb)Expressed human recombinant receptors in cell cultures nih.govnih.gov
Dopamine D1Intermediate affinity (Kb)Expressed human recombinant receptors in cell cultures nih.govnih.gov
Dopamine D4Intermediate affinity (Kb); higher affinity than D2Expressed human recombinant receptors in cell cultures nih.govnih.gov; Human and animal models nih.govijmrhs.com
Dopamine D5Intermediate affinity (Kb)Expressed human recombinant receptors in cell cultures nih.govnih.gov
Dopamine D3Lack of affinity (Kb)Expressed human recombinant receptors in cell cultures nih.govnih.gov
Serotonin 5-HT2AHigh affinity; higher than D2 in some in vitro studiesExpressed human recombinant receptors in cell cultures nih.govnih.gov; Various sources mdpi.compsychiatryonline.orgmedchemexpress.com
Serotonin 5-HT2CIntermediate affinity (Kb)Expressed human recombinant receptors in cell cultures nih.govnih.gov
Serotonin 5-HT1A, 5-HT4, 5-HT6, 5-HT7Lack of affinity (Kb)Expressed human recombinant receptors in cell cultures nih.govnih.gov
Histamine H114.9 nM (Ki)Guinea pig cerebral cortex receptors europa.eu
Glutamate (B1630785) NMDANegligible affinityHuman and animal studies nih.govijmrhs.com

Dopamine Adenylate Cyclase Inhibition

Studies have investigated this compound's effect on dopamine-stimulated adenylate cyclase activity. This compound has been shown to inhibit the stimulation of adenylate cyclase by dopamine in rat striatal homogenates. europa.eunih.gov This inhibition was found to be competitive with respect to dopamine. nih.gov The calculated inhibition constant (Ki) for this compound in inhibiting dopamine-stimulated adenylate cyclase was approximately 15 nM, which is comparable to some potent phenothiazines. nih.gov This action is considered a potential mechanism contributing to the therapeutic effects and some side effects of antipsychotic agents by blocking the activation of adenylate cyclase in specific brain areas. nih.gov

Glucose Transport Inhibition

In vitro studies have also explored the impact of this compound on glucose transport. This compound has been shown to inhibit glucose transport in rat pheochromocytoma (PC12) cells in a dose-dependent manner. nih.gov This inhibition was found to be similar to that observed with clozapine (B1669256). mdpi.comnih.gov The ability of this compound to inhibit glucose transport was significantly reduced in the presence of 2-deoxyglucose, and Schild analysis suggested a non-competitive antagonism of the inhibitory effects by 2-deoxyglucose. nih.gov These findings suggest that this compound may directly block glucose accumulation at the level of glucose transporter proteins. nih.gov

In Vivo Animal Models

In vivo studies using animal models are crucial for evaluating the behavioral and physiological effects of this compound in a living system.

Behavioral Pharmacology Studies

Behavioral pharmacology studies in animals have characterized various effects of this compound, many of which are typical of antipsychotic drugs. This compound administration has been shown to result in a strong inhibition of spontaneous motor activity. hres.ca It has also demonstrated antagonism to the stereotyped activities induced by d-amphetamine and apomorphine (B128758). hres.ca Animal studies suggest that this compound can produce behavioral calming and suppress aggressive behavior, potentially through changes in the excitability of subcortical inhibitory areas. drugbank.comeuropa.eufda.govresearchgate.net

Catalepsy Induction and Reversal

Catalepsy induction is a common behavioral test in animal models used to predict the likelihood of a compound to cause extrapyramidal symptoms (EPS). This compound has been shown to induce a marked cataleptic action in animal models. hres.ca The catalepsy test is widely used to predict the liability of drugs to induce short-term EPS. scielo.br The doses of antipsychotic drugs required to induce catalepsy in animals often correlate with those that cause EPS in humans, indicating the test's high predictive validity. scielo.br While this compound is considered a typical antipsychotic and can induce catalepsy, studies have also explored its effects in comparison to atypical antipsychotics like clozapine. mdpi.comacnp.orgeneuro.org For instance, clozapine has been shown to reverse catalepsy induced by olanzapine (B1677200) and this compound in rats. acnp.orgeneuro.org This reversal effect by clozapine on this compound-induced catalepsy has been attributed, in part, to clozapine's anticholinergic properties. acnp.org

Table 2: Effect of this compound in Animal Behavioral Models

Behavioral EffectObservation in Animal ModelsReference
Inhibition of spontaneous motor activityStrong inhibition observed hres.ca
Antagonism of stereotyped activityMarked antagonism to d-amphetamine and apomorphine-induced stereotypies hres.ca
Behavioral calmingObserved in several animal species drugbank.comeuropa.eufda.govresearchgate.net
Suppression of aggressive behaviorObserved in several animal species drugbank.comeuropa.eufda.govresearchgate.net
Catalepsy inductionMarked cataleptic action observed hres.ca
Conditioned Avoidance Inhibition

This compound has been shown to inhibit conditioned avoidance responses in animal models. This effect is considered a preclinical correlate of antipsychotic activity. Studies have indicated that this compound succinate (B1194679) can inhibit conditioned avoidance hres.cahres.camedcentral.com. Its isomer, isothis compound, also inhibits a conditioned avoidance response mdpi.com.

Apomorphine-Induced Stereotypy Inhibition

This compound exhibits antagonistic effects on behaviors induced by dopamine agonists like apomorphine. It has been demonstrated to intensely antagonize the stereotyped activities induced by apomorphine in animals hres.cahres.ca. Specifically, this compound succinate completely inhibited the emetic action of apomorphine in dogs at certain doses hres.cahres.ca.

Amphetamine Mortality Protection

This compound has shown protective effects against the lethal actions of amphetamine in preclinical settings. This compound succinate has been reported to protect mice against the lethal effects of d-amphetamine at low doses hres.cahres.ca.

Hypothermia and Hypophagia Induction

Preclinical data suggest that this compound can induce dose-dependent hypothermia and hypophagia europa.eu.

Aggressive Behavior Suppression

Studies in several animal species have observed changes in the excitability of subcortical inhibitory areas in association with tranquilizing effects and the suppression of aggressive behavior following this compound administration medcentral.comnih.govdrugbank.comfda.gov.

Neurobiological Studies

Neurobiological investigations have sought to understand the effects of this compound on brain activity and gene expression, particularly focusing on immediate early genes like c-Fos, which serve as markers of neuronal activation.

C-Fos Gene Expression in Brain Regions (Caudate-Putamen, Prefrontal Cortex, Nucleus Accumbens, Lateral Septal Nucleus)

Studies examining c-Fos gene expression have revealed differential patterns of neuronal activation induced by antipsychotic drugs, including this compound, in various brain regions.

This compound, along with other first-generation antipsychotics, has been found to induce the expression of the early gene c-Fos, particularly in the dorsolateral region of the caudate-putamen, a region implicated in motor functions mdpi.com. This is in contrast to some second-generation antipsychotics like clozapine, which tend to induce c-Fos reactivity more prominently in areas like the prefrontal cortex, nucleus accumbens, and lateral septal nucleus, regions associated with behavior and emotions mdpi.comcollectionscanada.gc.canih.gov.

While typical antipsychotics like haloperidol (B65202) may induce c-Fos expression in the dorsolateral striatum, nucleus accumbens, and lateral septum, atypical antipsychotics like clozapine have been found to induce it in the prefrontal cortex and medial striatum collectionscanada.gc.canih.govfrontiersin.org. This compound has been shown to significantly increase Fos-positive cells in both the nucleus accumbens and the dorsolateral striatum europa.eu.

However, some studies have indicated that while haloperidol strongly induces c-Fos activity in the striatum, this compound showed lesser numbers of activated cells in this region compared to haloperidol eneuro.org. In the prefrontal cortex, some research suggests that this compound, unlike clozapine, did not alter Fos expression nih.gov. Conversely, clozapine has been shown to induce c-Fos expression in the medial prefrontal cortex, nucleus accumbens, and lateral septal nucleus nih.gov.

The induction of c-Fos expression can serve as a marker of neuronal activation in response to various stimuli, including psychotropic drugs xiahepublishing.comresearchgate.net. The distinct patterns of c-Fos induction by different antipsychotics in various brain regions are thought to reflect their differing pharmacological profiles and potential therapeutic effects and side effect liabilities collectionscanada.gc.canih.govfrontiersin.org.

Summary of c-Fos Expression Findings:

Brain RegionThis compound Effect on c-Fos ExpressionComparison to Typical Antipsychotics (e.g., Haloperidol)Comparison to Atypical Antipsychotics (e.g., Clozapine)Source(s)
Caudate-PutamenInduces expressionSimilar induction in dorsolateral regionDifferent pattern (clozapine in medial striatum) mdpi.comeuropa.eucollectionscanada.gc.cafrontiersin.org
Prefrontal CortexDid not alter/lesser inductionDid not increase expressionClozapine induces expression mdpi.comnih.goveneuro.orgnih.gov
Nucleus AccumbensIncreases Fos-positive cellsInduces expressionInduces expression europa.eucollectionscanada.gc.canih.govfrontiersin.org
Lateral Septal NucleusModest increase / Induces expressionModest increaseClozapine induces expression collectionscanada.gc.canih.govfrontiersin.org

Note: Discrepancies in findings across studies may be attributed to variations in methodology, dosage, animal species, and specific subregions examined.

Dopamine Release Modulation in Cortex and Nucleus Accumbens

Preclinical studies, primarily in rats, have investigated the effects of this compound on dopamine release in key brain regions such as the medial prefrontal cortex (mPFC) and the nucleus accumbens (NAC). Atypical antipsychotic drugs are known to preferentially increase dopamine release in the mPFC compared to the NAC, an effect attributed partly to their higher affinity for serotonin 5-HT2A receptors relative to dopamine D2 receptors. researchgate.netnih.gov

Research indicates that this compound increases prefrontal dopamine release in a dose-dependent manner. At various doses tested (0.03-10 mg/kg), the magnitude of this increase in the mPFC exceeded that observed in the NAC, except at the highest dose (10 mg/kg). researchgate.netnih.gov This preferential increase in cortical dopamine release is a characteristic shared with atypical antipsychotics like ziprasidone (B1663615). researchgate.netnih.gov The effect of this compound on dopamine release in the prefrontal cortex was shown to be attenuated by a 5-HT1A antagonist, similar to findings with other atypical antipsychotics. researchgate.netnih.gov

In contrast, a typical antipsychotic like thioridazine (B1682328) did not increase dopamine release in either the mPFC or the NAC in these studies. researchgate.netnih.gov These findings suggest that this compound's effects on dopamine release in the cortex and nucleus accumbens are comparable to those of known atypical antipsychotics. researchgate.netnih.gov

CompoundRegion of StudyEffect on Dopamine Release (vs. Control)Preferential Increase (Cortex vs. NAC)Attenuated by 5-HT1A Antagonist
This compoundmPFC and NAC (Rat)Increased (dose-dependent in mPFC)Yes (at most doses)Yes (in mPFC)
ZiprasidonemPFC and NAC (Rat)IncreasedYesNot specified in this study
ThioridazinemPFC and NAC (Rat)No increaseNoNo

Comparative Preclinical Studies (e.g., vs. Clozapine, Haloperidol, Olanzapine)

Preclinical studies have compared this compound's pharmacological profile and behavioral effects to those of other antipsychotics, including typical agents like haloperidol and atypical agents like clozapine and olanzapine.

This compound shares structural similarities with clozapine. wikipedia.orgmdpi.com In terms of receptor binding, this compound demonstrates affinity for dopamine D1, D2, and D4 receptors, as well as serotonin 5-HT2 receptors. mdpi.com Some studies suggest this compound has a higher affinity for serotonin 5-HT2A receptors than dopamine D2 receptors in vitro, a characteristic often associated with atypical antipsychotics. nih.govnih.govmdpi.com However, in vivo studies have shown a lower 5-HT2A/D2 affinity ratio compared to in vitro findings. mdpi.com this compound's affinity for dopamine D4 receptors has also been reported to be higher than its affinity for D2 receptors, potentially exceeding even clozapine's D4 affinity. mdpi.comijmrhs.com

Behavioral studies in rodents have provided further comparisons. This compound has been shown to induce catalepsy in rats to a similar extent as olanzapine. mdpi.com This effect can be abolished by clozapine administration, but only when clozapine is given after the catalepsy is fully developed. mdpi.com In discriminative stimulus tests, this compound induced minimal generalization, similar to haloperidol, whereas clozapine demonstrated full dose-related generalization without response suppression. mdpi.com

Chronic administration of antipsychotic drugs can lead to changes in dopamine receptor density. Studies have shown that typical antipsychotics with strong D2 receptor affinity, such as haloperidol, can induce up-regulation of D2 receptors in the striatum. cpn.or.kr In contrast, some atypical antipsychotics, like clozapine, may increase D2 receptor density in the prefrontal cortex and D4 receptor density in the striatum, while others like quetiapine (B1663577) may not alter striatal D2 receptor density. cpn.or.kr Preclinical data specifically comparing the long-term effects of this compound on dopamine receptor density against these specific agents in the same study are limited in the provided search results.

AntipsychoticStructural ClassKey Receptor Affinities (Preclinical)Effect on Catalepsy (Rodents)Discriminative Stimulus GeneralizationNotes
This compoundDibenzoxazepine (B10770217)D1, D2, D4, 5-HT2 (5-HT2A > D2 in vitro) nih.govmdpi.comInduces (similar to olanzapine) mdpi.comMinimal (similar to haloperidol) mdpi.comStructurally related to clozapine; potential atypical properties researchgate.netmdpi.com
ClozapineDibenzodiazepineHigher affinity for 5-HT2A than D2 mdpi.comAbolishes this compound-induced mdpi.comFull dose-related mdpi.comPrototypical atypical antipsychotic cambridge.org
HaloperidolButyrophenoneStrong D2 antagonist cambridge.orgNot explicitly detailed hereMinimal (similar to this compound) mdpi.comTypical antipsychotic researchgate.netcambridge.org
OlanzapineThienobenzodiazepineD2, 5-HT2A nih.govInduces (similar to this compound) mdpi.comNot explicitly detailed hereAtypical antipsychotic nih.gov

Clinical Efficacy and Therapeutic Applications in Psychiatric Disorders

Schizophrenia Spectrum Disorders

Loxapine is indicated for the symptomatic management of schizophrenia. patsnap.commedcentral.com It has shown effectiveness across different subtypes and in various patient subgroups. medcentral.com

This compound has demonstrated efficacy in the acute treatment of psychotic symptoms associated with schizophrenia. medcentral.comnih.gov It is considered an option for patients requiring rapid tranquilization, with studies indicating a rapid onset of action, particularly with inhaled or intramuscular formulations. tandfonline.comjneuropsychiatry.orgmdpi.com Clinical trials have shown that inhaled this compound can lead to significant reductions in agitation, a common acute symptom of psychosis, as early as 10 minutes post-administration. jneuropsychiatry.orgmdpi.comdovepress.com Studies using the Positive and Negative Syndrome Scale–Excited Component (PANSS-EC) have shown statistically significant improvements in agitation scores with this compound compared to placebo within 2 hours. mdpi.comdovepress.com

Interactive Table 1: Efficacy of Inhaled this compound in Acute Agitation (PANSS-EC Score Reduction)

Study (Phase)Patient PopulationThis compound DoseTime PointPANSS-EC Change (Mean ± SD)Placebo PANSS-EC Change (Mean ± SD)Statistical Significance (p-value)
Allen et al. (Phase II) jneuropsychiatry.orgSchizophrenia/Schizoaffective10 mg2 hours-8.56 ± 4.90-4.98 ± 4.13Significant (p-value not explicitly stated but noted as statistically significant)
Lesem et al. (Phase III) mdpi.comdovepress.comSchizophrenia5 mg2 hoursSignificantly larger decrease vs. placebo-p=0.0004
Lesem et al. (Phase III) mdpi.comdovepress.comSchizophrenia10 mg2 hoursSignificantly larger decrease vs. placebo-p<0.0001
Kwentus et al. (Phase III) mdpi.comdovepress.comBipolar I Disorder (Agitation)5 mg10 minutesSignificant reduction vs. placebo-p<0.0001
Kwentus et al. (Phase III) mdpi.comdovepress.comBipolar I Disorder (Agitation)10 mg10 minutesSignificant reduction vs. placebo-p<0.0001
Kwentus et al. (Phase III) mdpi.comdovepress.comBipolar I Disorder (Agitation)5 mg2 hoursSignificant reduction vs. placebo-p<0.0001
Kwentus et al. (Phase III) mdpi.comdovepress.comBipolar I Disorder (Agitation)10 mg2 hoursSignificant reduction vs. placebo-p<0.0001

Some authors have suggested that this compound may be more effective than typical antipsychotics in reducing the negative symptoms of schizophrenia. nih.govjneuropsychiatry.orgnih.gov An open, non-comparative study using the PANSS found substantial improvement in negative scale ratings in a subgroup of patients with negative symptoms. nih.gov Evaluation of this compound in the treatment of negative symptoms has been noted as meriting particular attention in research. nih.gov

Comparative studies have evaluated the efficacy of this compound against both typical and atypical antipsychotics in the treatment of schizophrenia.

Interactive Table 2: Comparative Efficacy of this compound vs. Other Antipsychotics (Short-Term, 4-12 weeks)

ComparisonOutcome (Mental State Not Improved)Number of Participants (n)Number of RCTsRelative Risk (RR)95% Confidence Interval (CI)Finding
This compound vs. Typicals (Chlorpromazine, Trifluperazine, Perphenazine)Global effect580130.860.7 to 1.1As effective as typical drugs. nih.govcochrane.org
This compound vs. TypicalsMental state91560.890.8 to 1.1As effective as typical drugs. nih.govcochrane.org
This compound vs. Atypicals (Risperidone, Quetiapine)Mental state46861.070.8 to 1.5As effective as atypicals. nih.govcochrane.org

Note: Data primarily from a Cochrane review. nih.govcochrane.org

Research findings suggest that this compound is as effective as typical antipsychotics in the short term (4-12 weeks) for global effect and mental state improvement in schizophrenia. nih.govcochrane.org Similarly, it has been found to be as effective as certain atypical antipsychotics, such as risperidone (B510) and quetiapine (B1663577), in terms of mental state improvement. nih.govcochrane.org

Comparisons between this compound and haloperidol (B65202), a typical antipsychotic, have been conducted. In the initial management of hostile and aggressive acutely schizophrenic patients, intramuscular this compound was found to be at least as effective as haloperidol. nih.gov A systematic review on acute agitation control indicated that this compound was significantly more effective and faster than haloperidol in some studies. psychiatrist.com

This compound is structurally related to clozapine (B1669256), an atypical antipsychotic known for its efficacy in treatment-resistant schizophrenia. wikipedia.orgnih.gov While both are used in schizophrenia, clozapine is uniquely licensed for patients resistant to other drugs. bmj.com A systematic review included studies comparing this compound to clozapine, among other antipsychotics, but the primary findings highlighted this compound's comparability to typicals and other atypicals rather than a direct assertion of equivalent efficacy to clozapine for treatment resistance. nih.gov

Comparative Efficacy with Other Antipsychotics (Typical and Atypical)

Quetiapine

A 2007 Cochrane review that included 41 studies comparing this compound to various antipsychotics, including quetiapine, found that this compound's efficacy for the treatment of schizophrenia was similar to that of atypical antipsychotics like quetiapine over a 4-12 week timeframe. jneuropsychiatry.orgcochrane.org

Trifluoperazine (B1681574)

Comparative trials have investigated the efficacy of this compound against trifluoperazine in patients with schizophrenia. A double-blind comparative trial in acute and chronic schizophrenic patients indicated that this compound was equivalent in its effects to trifluoperazine, with suggestions that it might be slightly more effective in chronic patients. nih.gov A combined analysis of data from 11 controlled studies comparing this compound to either chlorpromazine (B137089) or trifluoperazine in acute and chronic schizophrenia showed statistically significant superiority of this compound on several items and factors of standardized psychiatric rating scales. nih.gov Further analysis suggested clear superiority of this compound in paranoid schizophrenic patients, while nonparanoid patients responded at least equally well to both compounds. nih.gov Another controlled study comparing this compound succinate (B1194679) with trifluoperazine in hospitalized chronic schizophrenic patients over 12 weeks noted significant improvement in both treatment groups based on rating scales, with this compound proving equally efficacious as trifluoperazine in chronic patients. researchgate.net

Table 1: Comparative Efficacy of this compound vs. Other Antipsychotics in Schizophrenia

ComparisonPatient PopulationStudy DurationKey FindingsSource
This compound vs. QuetiapineSchizophrenia4-12 weeksSimilar efficacy. cochrane.org
This compound vs. PerphenazinePsychotic patients (Acute/Chronic Schizophrenia)3 weeks (acute), 10-12 weeks (chronic)Equally effective; no significant differences. nih.gov
This compound vs. PerphenazineAcute/Chronic SchizophreniaNot specifiedEffectiveness about equal. medcentral.com
This compound vs. TrifluoperazineAcute/Chronic SchizophreniaNot specifiedEquivalent effects; possibly more effective in chronic patients. nih.gov
This compound vs. TrifluoperazineAcute/Chronic SchizophreniaNot specifiedSuperiority of this compound on some rating scale items/factors; clearer in paranoid schizophrenia. nih.gov
This compound vs. TrifluoperazineChronic Schizophrenia12 weeksEqually efficacious. researchgate.net

Long-term Treatment Considerations

This compound can be used for the long-term management of psychiatric conditions, particularly schizophrenia. zeelabpharmacy.comnami.org Schizophrenia typically requires long-term treatment to manage symptoms and minimize the risk of relapse. nami.orgmedcentral.com While antipsychotic medications are integral to long-term stabilization, the decision regarding the duration of treatment is made by a healthcare provider in consultation with the patient. nami.orgmedcentral.com

Bipolar Disorder

This compound is used in the treatment of bipolar disorder, particularly for the management of acute agitation. zeelabpharmacy.comnih.gov

Acute Treatment of Manic or Mixed Episodes

While the provided outline specifically mentions "Acute Treatment of Manic or Mixed Episodes," the search results primarily focus on the use of this compound for agitation within the context of bipolar disorder, which can occur during manic or mixed episodes. Studies on inhaled this compound have included patients with bipolar I disorder for the treatment of acute agitation. cambridge.orgnih.govuab.cat

Management of Agitation in Bipolar Disorder

Inhaled this compound has been specifically developed and approved for the acute treatment of mild-to-moderate agitation associated with bipolar I disorder in adults. mdpi.comnih.govnih.gov Clinical studies, including Phase III trials, have evaluated the efficacy of inhaled this compound in agitated patients with bipolar disorder. mdpi.comnih.govcambridge.org These studies have demonstrated that inhaled this compound can produce a rapid reduction in agitation symptoms. mdpi.comcambridge.orgnih.gov Statistically significant reductions in agitation have been observed with inhaled this compound compared to placebo as early as 10 minutes post-dose in patients with bipolar I disorder. cambridge.orgnih.gov A post hoc analysis of Phase III studies showed a significantly greater proportion of patients achieving a substantial reduction in agitation (≥40% reduction in PANSS-EC score) with inhaled this compound compared to placebo at various time points up to 2 hours post-dose in both schizophrenia and bipolar I disorder populations. cambridge.orgnih.gov

Table 2: Efficacy of Inhaled this compound in Acute Agitation in Bipolar Disorder (Based on PANSS-EC Score Reduction)

Dose (mg)Time PointPercentage of Patients Achieving ≥40% PANSS-EC ReductionStatistical Significance vs. PlaceboSource
5 & 1010 minutes~20%Significant (p < 0.0001) cambridge.orgnih.gov
5 & 102 hoursStatistically significantly greater than placeboSignificant (p < 0.0001) cambridge.org
10Peak~70%Not specified cambridge.org

In a study comparing inhaled this compound to intramuscular aripiprazole (B633) for acute agitation in patients with schizophrenia or bipolar disorder, inhaled this compound demonstrated a more rapid response, with a higher percentage of patients achieving a response at the 10-minute time point. dovepress.com

Acute Agitation Across Psychiatric Disorders

Acute agitation is a state of excessive motor activity coupled with a feeling of inner tension, commonly observed in various psychiatric conditions, including schizophrenia and bipolar disorder psychiatrist.compsychiatrist.com. It can escalate to aggressive behavior, posing risks to the patient, healthcare providers, and others dovepress.comresearchgate.net. Prompt and effective management of acute agitation is crucial to de-escalate the situation, ensure safety, and facilitate further assessment and treatment researchgate.netnih.gov.

Rapid Tranquilization Strategies

Rapid tranquilization involves the timely administration of medication to quickly calm an agitated individual and reduce the risk of violence and harm dpt.nhs.ukcambridge.org. The goal is to achieve a calmer state where the patient can participate in their care, not to induce excessive sedation or unconsciousness dpt.nhs.uknih.gov. While non-pharmacological de-escalation techniques are the initial approach, pharmacological interventions are often necessary in cases of moderate to severe agitation psychiatrist.comdpt.nhs.uk. Various medications, including antipsychotics and benzodiazepines, are used for rapid tranquilization, administered via oral, intramuscular (IM), or inhaled routes scielo.brnih.gov.

Efficacy of Inhaled this compound for Acute Agitation

Inhaled this compound has emerged as a rapid-acting, non-injection option for managing acute agitation associated with psychiatric disorders like schizophrenia and bipolar I disorder dovepress.comnih.govmdpi.com. This formulation utilizes a delivery system that allows for rapid absorption into the systemic circulation through the lungs, leading to a quick onset of action dovepress.comnih.gov.

Clinical trials have demonstrated a rapid onset of efficacy with inhaled this compound. Significant reductions in agitation, as measured by assessment scales, have been observed as early as 10 minutes post-inhalation psychiatrist.comnih.govjneuropsychiatry.orgcambridge.orgcambridge.org. This rapid effect is attributed to the fast absorption achieved through pulmonary delivery, which is comparable to intravenous administration and faster than typical oral or intramuscular routes nih.gov.

The efficacy of inhaled this compound has been evaluated using standardized agitation rating scales such as the Positive and Negative Syndrome Scale–Excited Component (PANSS-EC) and the Clinical Global Impression–Improvement (CGI-I) scale cambridge.orgcambridge.orgcpn.or.kr. Studies have shown that inhaled this compound leads to statistically significant greater reductions in PANSS-EC scores compared to placebo, with improvements evident within minutes of administration and sustained over several hours nih.govmdpi.comcambridge.orgbmj.com. Similarly, inhaled this compound has demonstrated superior response rates on the CGI-I scale compared to placebo and other agents, indicating significant clinical improvement in agitation severity nih.govcambridge.orgbmj.com.

Data from clinical trials illustrate the impact of inhaled this compound on these scales:

Study Population (Disorder)Inhaled this compound DoseTimepointAgitation ScaleKey Finding (vs. Placebo)Citation
Schizophrenia5 mg, 10 mg2 hoursPANSS-ECSignificantly larger decreases in PANSS-EC score mdpi.comcambridge.orgbmj.com mdpi.comcambridge.orgbmj.com
Schizophrenia5 mg, 10 mg10 minutesPANSS-ECReduced PANSS-EC scores evident mdpi.comcambridge.orgcambridge.orgbmj.com mdpi.comcambridge.orgcambridge.orgbmj.com
Schizophrenia5 mg, 10 mg2 hoursCGI-ISignificantly lower mean CGI-I score and increased response rates cambridge.orgbmj.com cambridge.orgbmj.com
Bipolar I Disorder5 mg, 10 mg2 hoursPANSS-ECSignificant reduction in agitation reflected in PANSS-EC score dovepress.commdpi.comnih.gov dovepress.commdpi.comnih.gov
Bipolar I Disorder5 mg, 10 mg10 minutesPANSS-ECSignificant reduction in agitation reflected in PANSS-EC score dovepress.commdpi.comnih.gov dovepress.commdpi.comnih.gov
Schizophrenia or Bipolar I9.1 mg10 minutesCGI-I responseSignificantly more responders compared to IM aripiprazole nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
Schizophrenia or Bipolar I9.1 mg60 minutesCGI-I responseSignificantly more responders compared to IM aripiprazole researchgate.netnih.govnih.govresearchgate.net researchgate.netnih.govnih.govresearchgate.net

The administration of inhaled this compound requires a degree of patient cooperation dovepress.comnih.govnih.gov. The patient needs to be able to inhale the medication from the device psychiatrist.com. This necessity means that inhaled this compound may not be suitable for individuals experiencing severe, disorganized, or completely uncooperative agitation mdpi.comcpn.or.krnih.govnih.gov. However, in many cases, initial verbal de-escalation techniques can help achieve the minimal level of cooperation needed for successful administration nih.gov. Studies in patients with personality disorders and those with substance intoxication have suggested that inhaled this compound can be effective in managing agitation when patient cooperation is feasible cpn.or.kruab.cat.

Comparative Efficacy with Other Rapid Tranquilization Agents (e.g., intramuscular haloperidol, aripiprazole, droperidol)

Comparisons between inhaled this compound and other commonly used rapid tranquilization agents, such as intramuscular (IM) haloperidol, aripiprazole, and droperidol (B1670952), have been conducted.

A systematic review indicated that this compound was more effective and faster in controlling acute agitation compared to haloperidol, aripiprazole, or droperidol psychiatrist.compsychiatrist.comnih.gov. Specifically, the time to achieve a significant reduction in agitation scale scores was faster with inhaled this compound compared to IM haloperidol and IM aripiprazole psychiatrist.com.

A head-to-head study (PLACID) comparing inhaled this compound (9.1 mg) with IM aripiprazole (9.75 mg) in acutely agitated patients with schizophrenia or bipolar I disorder found that inhaled this compound reduced agitation faster nih.govresearchgate.netnih.gov. The median time to CGI-Improvement response was shorter for inhaled this compound (50 minutes) compared to IM aripiprazole (60 minutes), a statistically significant difference researchgate.netnih.govresearchgate.net. At the 10-minute mark, a significantly higher percentage of patients treated with inhaled this compound showed a CGI-I response compared to those receiving IM aripiprazole nih.govnih.govresearchgate.net.

Observational studies and reviews also suggest that inhaled this compound may be a more effective and rapid treatment option compared to IM haloperidol and ziprasidone (B1663615) in emergency department settings psychiatrist.comdovepress.comnih.gov. While IM haloperidol has been a historical choice, newer agents including inhaled this compound offer potential advantages in terms of speed and patient experience dovepress.comnih.gov. However, it is noted that comparisons with IM aripiprazole may be influenced by its availability and pharmacokinetic differences compared to other IM antipsychotics allenpress.com. Intravenous droperidol has shown a very rapid onset of effect (within 5-10 minutes), but its use may be limited in some settings due to monitoring requirements nih.govfrontiersin.org.

The choice of rapid tranquilization agent depends on various factors, including the required speed of onset, patient characteristics, and the need for patient cooperation nih.govfrontiersin.org. While IM injections are a common method for rapid effect, they can be invasive and may take longer to act compared to inhaled delivery dovepress.commedscape.com.

Comparator AgentRoute of AdministrationTypical Onset of Efficacy for AgitationKey Findings vs. Inhaled this compoundCitation
HaloperidolIntramuscular (IM)15-60 minutes (can be delayed) nih.govnih.govThis compound generally faster and more effective psychiatrist.compsychiatrist.comnih.gov. Inhaled this compound potentially more rapid dovepress.comnih.gov. psychiatrist.compsychiatrist.comdovepress.comnih.govnih.govnih.gov
AripiprazoleIntramuscular (IM)45-90 minutes nih.govInhaled this compound faster to response (median 50 mins vs 60 mins) researchgate.netnih.govresearchgate.net. More responders at 10 minutes nih.govnih.govresearchgate.net. researchgate.netnih.govnih.govnih.govresearchgate.net
DroperidolIntramuscular (IM)Rapid psychiatrist.compsychiatrist.comnih.govThis compound found to be more effective and faster in a systematic review psychiatrist.compsychiatrist.comnih.gov. IV droperidol very rapid (5-10 mins) nih.gov. psychiatrist.compsychiatrist.comnih.govnih.gov
ZiprasidoneIntramuscular (IM)15-30 minutes nih.govInhaled this compound potentially more rapid and effective in ED settings dovepress.comnih.gov. dovepress.comnih.govnih.gov
Olanzapine (B1677200)Intramuscular (IM)15-30 minutes nih.govInhaled this compound comparable efficacy dovepress.compsychiatrist.com. dovepress.comnih.govpsychiatrist.com

Other Psychiatric Conditions (e.g., Borderline Personality Disorder, Dual Diagnosis Patients with Agitation, Psychotic Depression)

While this compound is primarily indicated for the treatment of schizophrenia and bipolar disorder, its efficacy has been explored in other psychiatric conditions, particularly in managing acute agitation. Research into its use in Borderline Personality Disorder (BPD), dual diagnosis patients with agitation, and psychotic depression suggests potential therapeutic roles, although the evidence base is less extensive compared to its primary indications.

For dual diagnosis patients, who present with co-occurring psychiatric and substance use disorders, agitation is also a common issue requiring rapid intervention. A retrospective review of a case series involving 14 dual diagnosis patients experiencing agitation explored the effectiveness of inhaled this compound (9.1 mg). These patients had various psychiatric disorders, including schizophrenia, bipolar I disorder, drug-induced psychotic disorder, posttraumatic stress, borderline or antisocial personality disorder, depression, or anxiety, alongside substance use disorders. The findings indicated that a single dose of inhaled this compound was generally sufficient to calm patients during an acute episode of agitation. The study concluded that inhaled this compound was rapid, effective, and well-accepted in this population for managing acute agitation researchgate.netresearchgate.netnih.gov.

In the case of psychotic depression, where patients experience both depressive symptoms and psychotic features, treatment often involves a combination of antipsychotics and antidepressants. This compound is metabolized in vivo to desmethylthis compound (amoxapine) and 8-hydroxyamoxapine (B25638), compounds known to possess antidepressant activity nih.govcambridge.org. Theoretically, this metabolic profile suggests that this compound could have antidepressant effects, particularly at higher doses cambridge.org. An early study traced serum levels of total amoxapine (B1665473) in treatment-resistant patients with psychotic-depression syndromes treated with this compound alone or in combination with amoxapine. The results showed that patients treated with this compound alone achieved substantial serum levels of total amoxapine, some reaching concentrations considered therapeutic for nonpsychotic endogenous depression. This led researchers to recommend further studies to investigate this compound's efficacy in managing treatment-resistant psychotic-depression syndromes nih.gov. While this theoretical advantage exists, controlled studies specifically evaluating this compound's antidepressant actions in psychotic depression are limited cambridge.org.

The available data, primarily from case series and smaller studies, suggest a potential role for this compound, particularly the inhaled formulation for rapid agitation control, in these other psychiatric populations. However, further large-scale, controlled research is needed to solidify these findings and better define the specific indications and efficacy of this compound in Borderline Personality Disorder, dual diagnosis patients with agitation, and psychotic depression.

Here is a summary of research findings:

ConditionStudy TypeNKey FindingCitation
Borderline Personality DisorderProspective Study30Inhaled this compound effective for mild to severe agitation, rapid onset. cpn.or.krnih.gov
Personality Disorder (including BPD)Retrospective Case Series41Inhaled this compound significantly decreased agitation within 10-20 minutes. nih.gov
Dual Diagnosis with AgitationRetrospective Case Series14Single dose of inhaled this compound rapid and effective for acute agitation. researchgate.netresearchgate.netnih.gov
Psychotic DepressionCase Series/Serum Level Study12This compound treatment leads to potentially therapeutic levels of antidepressant metabolites. nih.gov

Neurobiological Mechanisms of Loxapine S Clinical Effects

Receptor Occupancy Studies (PET Imaging)

PET imaging studies have been conducted to assess the extent to which loxapine occupies dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brains of patients with psychotic disorders. nih.govnih.gov These studies help to correlate receptor occupancy levels with clinical outcomes.

Dopamine D2 Receptor Occupancy Thresholds for Therapeutic Action and Extrapyramidal Symptoms

Research using PET has established general thresholds for dopamine D2 receptor occupancy associated with therapeutic effects and the emergence of extrapyramidal symptoms (EPS) for antipsychotic drugs. For antipsychotic action, a D2 receptor occupancy of approximately 60% to 80% in the striatum is generally considered necessary. nih.govpsychiatryonline.orgpsychdb.comndineuroscience.comnih.gov Extrapyramidal side effects are more likely to occur when D2 receptor occupancy exceeds approximately 80%. nih.govnih.govpsychiatryonline.orgpsychdb.comndineuroscience.comoup.com

PET studies specifically investigating this compound have shown D2 receptor occupancy ranging from 43% to 90% in patients taking doses between 10 and 100 mg/day. nih.govnih.gov The dose required to achieve 50% D2 receptor occupancy has been estimated to be around 9.6 mg/day. nih.govpsychiatryonline.org These findings suggest that this compound can achieve D2 occupancy levels within the range associated with therapeutic effects. nih.gov

Here is a table summarizing D2 receptor occupancy thresholds:

Clinical EffectApproximate Striatal D2 Receptor Occupancy
Therapeutic Action60% - 80%
Increased Risk of Extrapyramidal Symptoms> 80%

Serotonin 5-HT2A Receptor Occupancy

This compound also demonstrates significant affinity for serotonin 5-HT2A receptors. wikipedia.orgnih.gov PET studies have shown 5-HT2A receptor occupancy ranging from 27% to near saturation in patients treated with this compound. nih.govnih.gov Some in vitro studies suggest a higher affinity of this compound for 5-HT2A receptors compared to D2 receptors, although in vivo PET studies have indicated that this compound is equipotent in blocking both receptor types or that the difference in occupancy at typical doses is minimal as both systems approach saturation. nih.govnih.govpsychiatryonline.org The dose of this compound required to occupy 50% of 5-HT2A receptors has been reported to be around 13.6 mg/day. nih.govpsychiatryonline.org

Influence on Neural Circuits and Brain Activity

Antipsychotic drugs, including this compound, are understood to influence neural circuits and brain activity through their receptor interactions. By blocking dopamine D2 receptors, particularly in the mesolimbic pathway, antipsychotics are thought to reduce excessive dopaminergic activity associated with positive symptoms of schizophrenia. psychdb.com The role of 5-HT2A receptor antagonism, particularly in the prefrontal cortex, is also considered important for the effects of some antipsychotics, potentially influencing dopamine release and activity in various brain regions. drugbank.comnih.gov

Studies investigating the effect of intravenous this compound in patients with traumatic brain injury have shown a decrease in brain electrical activity. nih.govresearchgate.net This effect was accompanied by a reduction in intracranial pressure without significant changes in cerebral blood flow velocity. nih.govresearchgate.net While this context differs from the treatment of primary psychotic disorders, it illustrates this compound's capacity to influence brain electrical activity.

Differential Effects on Positive and Negative Symptoms

The differential effects of antipsychotics on positive and negative symptoms of schizophrenia are a key area of research. Positive symptoms (e.g., hallucinations, delusions) are primarily linked to hyperactive dopaminergic activity in the mesolimbic pathway, and D2 receptor blockade is considered the main mechanism for their reduction. psychdb.com Negative symptoms (e.g., apathy, social withdrawal) are thought to be related to dysfunction in other pathways, such as the mesocortical pathway, where decreased dopamine activity may play a role. psychdb.com

Some authors have suggested that this compound may be more effective than some other typical antipsychotics in reducing the negative symptoms of schizophrenia. truemeds.innih.govresearchgate.net This potential differential effect might be related to its broader receptor binding profile, including its action on 5-HT2A receptors and potentially other receptors like D4, which has been suggested to be involved in the effects of some atypical antipsychotics like clozapine (B1669256). wikipedia.orgnih.govnih.gov However, the extent to which this compound consistently demonstrates superior efficacy for negative symptoms compared to other agents remains a subject of study. nih.gov

Adverse Effect Profiles and Their Underlying Mechanisms

Neurological Adverse Effects

Neurological adverse effects, particularly extrapyramidal symptoms (EPS), are a notable concern with loxapine, similar to other antipsychotic medications that block dopamine (B1211576) receptors patsnap.compsychdb.commedcentral.com. These effects arise from the antagonism of dopamine D2 receptors in the nigrostriatal pathway, which disrupts the balance between dopaminergic and cholinergic activity in the basal ganglia psychdb.com.

Extrapyramidal Symptoms (EPS)

Extrapyramidal symptoms are a group of movement disorders that can occur as a result of antipsychotic medication, including this compound patsnap.compsychdb.commedcentral.com. They are primarily caused by the blockade of dopamine D2 receptors in the nigrostriatal dopamine tracts, leading to an imbalance in neurotransmitter activity psychdb.com. While this compound has affinity for both D2 and 5-HT2A receptors, its relatively higher affinity for D2 receptors compared to some atypical antipsychotics may contribute to a higher likelihood of EPS wikipedia.org.

Drug-Induced Parkinsonism

Drug-induced parkinsonism is characterized by symptoms resembling Parkinson's disease, including rigidity, tremor, bradykinesia (slowness of movement), and postural instability psychdb.comscielo.org.mxkarger.com. This occurs due to the acute blockade of dopamine D2 receptors in the striatum, altering the output of the basal ganglia-thalamocortical motor loop psychdb.comcambridge.org. The resulting dopaminergic-cholinergic imbalance is thought to be the underlying mechanism psychdb.com. Drug-induced parkinsonism often develops within the first month of treatment karger.com.

Dystonia

Dystonia presents as sustained abnormal postures or muscle spasms, resulting from involuntary muscle contractions psychdb.compsychiatryonline.org. Acute dystonia can occur relatively soon after initiating or increasing the dose of an antipsychotic psychdb.com. The proposed mechanism involves the rapid blockade of dopaminergic receptors in the nigrostriatal tract, disrupting the balance between dopamine and acetylcholine (B1216132) in the basal ganglia psychdb.compsychiatryonline.orgnih.gov. This compound has been associated with cases of dystonia psychiatryonline.org.

Akathisia

Akathisia is characterized by a subjective feeling of inner restlessness and a compelling need to move psychdb.comeuropeanreview.orgpsychiatrypodcast.comnih.gov. This can manifest as motor restlessness, pacing, rocking, and an inability to sit still psychiatrypodcast.comnih.gov. The pathophysiology of akathisia is not fully understood but is thought to involve an imbalance between dopaminergic and serotonergic/noradrenergic neurotransmitter systems, potentially due to dopamine D2 receptor blockade in the nigrostriatal pathway psychdb.comeuropeanreview.orgpsychiatrypodcast.comnih.gov. Akathisia typically develops within the first two weeks of antipsychotic therapy nih.gov.

Tardive Dyskinesia

Tardive dyskinesia (TD) is a potentially irreversible movement disorder that can develop after chronic exposure to antipsychotic medications, including this compound medcentral.comcambridge.orgfda.govpsychiatrist.com. It is characterized by involuntary, repetitive, and purposeless movements, commonly affecting the face, tongue, mouth, and jaw (e.g., lip smacking, tongue thrusting, chewing movements), and sometimes the extremities or trunk fda.govpsychiatrist.comjmcp.org. The underlying mechanism is not completely understood but is believed to involve the development of dopamine receptor supersensitivity in the striatum as a compensatory response to chronic dopamine D2 receptor blockade psychdb.comcambridge.orgpsychiatrist.comjmcp.org. TD typically emerges after months or years of treatment psychiatrist.comjmcp.org.

Several factors are associated with an increased risk of developing tardive dyskinesia with long-term antipsychotic use, including this compound. These risk factors include increasing age, particularly in elderly patients, and female gender, especially in older women mayoclinic.orgfda.govjmcp.orgamazonaws.com. The duration of treatment and the total cumulative dose of antipsychotic medication are also significant risk factors; the risk is believed to increase with longer exposure and higher cumulative doses cambridge.orgfda.gov. While the risk of TD is associated with chronic antipsychotic use, it can also develop after relatively brief treatment periods at lower doses fda.gov. Other potential risk factors identified in research include the presence of affective disorders (such as bipolar disorder and depression), diabetes mellitus, ethnicity, negative symptoms of psychosis, cognitive dysfunction, substance abuse, and a history of early EPS jmcp.orgamazonaws.com.

Data on the incidence and prevalence of tardive dyskinesia can vary across studies depending on the antipsychotic used, patient population, and study duration. While some studies suggest a lower risk with second-generation (atypical) antipsychotics compared to first-generation (typical) antipsychotics, the risk still exists with both classes jmcp.orgpsychiatryonline.org. This compound is often classified as a typical antipsychotic, and the risk of TD is a significant consideration with its long-term use researchgate.netwikipedia.org.

Below is a table summarizing the neurological adverse effects discussed:

Neurological Adverse EffectTypical Onset TimePrimary MechanismKey Characteristics
Drug-Induced ParkinsonismWithin 1 month psychdb.comkarger.comAcute D2 receptor blockade in striatum psychdb.comcambridge.orgRigidity, tremor, bradykinesia, postural instability psychdb.comscielo.org.mxkarger.com
DystoniaWithin 5 days psychdb.comRapid D2 receptor blockade in nigrostriatal tract psychdb.compsychiatryonline.orgSustained abnormal postures or muscle spasms psychdb.compsychiatryonline.org
AkathisiaWithin 2 weeks psychiatrypodcast.comnih.govImbalance in dopaminergic/other systems psychdb.comeuropeanreview.orgpsychiatrypodcast.comnih.govSubjective restlessness, need to move, motor restlessness psychdb.comeuropeanreview.orgpsychiatrypodcast.comnih.gov
Tardive DyskinesiaAfter 3 months (chronic exposure) psychdb.comjmcp.orgDopamine receptor supersensitivity after chronic D2 blockade psychdb.comcambridge.orgjmcp.orgInvoluntary, repetitive movements (face, tongue, jaw, limbs, trunk) fda.govpsychiatrist.comjmcp.org

Sedation and Somnolence

Sedation and somnolence are common side effects of this compound therapy. patsnap.commims.comcambridge.orgpatsnap.comhres.cadrugs.commedcentral.com The antagonism of histamine (B1213489) H1 receptors by this compound is believed to play a major role in producing these sedative effects. patsnap.compatsnap.comnih.gov Additionally, this compound's interaction with alpha-1 adrenergic receptors may also contribute to somnolence. nih.gov Sedation is often dose-dependent and may be more pronounced at the beginning of therapy or when the dosage is increased, typically subsiding with continued treatment. cambridge.orghres.cahres.ca this compound can have additive sedative effects when combined with other central nervous system depressants such as benzodiazepines, barbiturates, opioids, and alcohol. mims.commims.comdrugbank.commedscape.com

Neuroleptic-Induced Deficit Syndrome

Neuroleptic-Induced Deficit Syndrome (NIDS) is a condition characterized by mental adverse effects such as apathy, lack of initiative, anhedonia, indifference, blunted affect, and reduced insight. nih.gov This syndrome is considered to be pharmacologically caused by the inhibition of the central dopaminergic reward system. nih.gov The dopamine D2 receptor antagonism of antipsychotics, including this compound, may reduce the activation of this system, leading to the deficit status observed in NIDS. cambridge.orgnih.govcambridge.org

Neuroleptic Malignant Syndrome (Rare but Severe)

Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal idiosyncratic reaction associated with antipsychotic drugs. mims.compatsnap.commims.comhres.canih.gov It is characterized by fever, altered mental status, muscle rigidity, and autonomic dysfunction. nih.gov NMS is primarily caused by medications with dopamine receptor-antagonist properties, particularly D2 receptor blockade. nih.gov This theory is supported by observations that NMS can be induced by abrupt dopamine withdrawal and by studies showing a lack of D2 receptor binding in the acute phase of NMS. nih.gov While rare, NMS remains a critical consideration with the use of antipsychotics like this compound. nih.gov

Autonomic Nervous System Effects

This compound's interaction with receptors in the autonomic nervous system contributes to several adverse effects.

Anticholinergic Effects (e.g., Dry Mouth, Blurred Vision, Constipation, Urinary Retention)

This compound can cause anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention due to its blocking of muscarinic cholinergic receptors. mims.compatsnap.comcambridge.orgdrugs.commedcentral.comcambridge.org Blocking these receptors interferes with the action of acetylcholine, a neurotransmitter involved in various bodily functions, including salivary secretion, smooth muscle contraction in the gastrointestinal and urinary tracts, and pupillary constriction and accommodation in the eye. reddit.com The anticholinergic effects on the eye can lead to blurred vision by impairing the ability of the pupil to constrict and affecting the eye's ability to change focus (accommodation). reddit.comreviewofoptometry.com

Alpha-1 Adrenergic Receptor Blockade (e.g., Dizziness, Hypotension, Syncope)

Blocking alpha-1 adrenergic receptors can lead to dizziness, hypotension (low blood pressure), and syncope (fainting), particularly orthostatic hypotension which occurs upon standing. mims.compatsnap.comcambridge.orgpatsnap.comdrugs.commedcentral.comcambridge.org Alpha-1 receptors are involved in regulating blood pressure by causing vasoconstriction. patsnap.com When these receptors are blocked by this compound, vasodilation can occur, leading to a drop in blood pressure, especially when changing positions. patsnap.com

Endocrine and Metabolic Considerations

Antipsychotic medications can influence endocrine and metabolic functions. researchgate.net

Hyperprolactinemia, an elevation of prolactin levels in the blood, is a potential endocrine side effect associated with antipsychotic medications, including this compound. nami.orgmims.comhres.ca Prolactin secretion from the anterior pituitary is tonically inhibited by dopamine from the hypothalamus. nih.govmedsafe.govt.nzfrontiersin.org Antipsychotics, particularly typical antipsychotics and some atypicals like risperidone (B510), can block dopamine D2 receptors in the tubero-infundibular pathway, leading to increased prolactin levels. nih.govmedsafe.govt.nzfrontiersin.orgpsychiatrist.com

While typical antipsychotics are frequently associated with hyperprolactinemia, the extent of prolactin elevation can vary among different agents. nih.govnih.gov this compound's effect on prolactin appears to be less pronounced than that of some other antipsychotics. At typical clinical doses (10-20 mg/day), this compound's D2 receptor occupancy is estimated to be in a range (71-80%) that may result in modest prolactin elevation. nih.gov However, doses exceeding 30 mg/day may be associated with D2 occupancy above 80% and could induce prolactin elevation. nih.gov

Clinically, hyperprolactinemia can manifest as galactorrhea (production of breast milk), amenorrhea (absence of menstrual periods), gynecomastia (breast enlargement in males), and menstrual irregularities. mims.comhres.camedcentral.comdrugs.comdrugs.com Long-term elevated prolactin levels can potentially lead to hypogonadism and may increase the risk of osteoporosis. nami.orgmedsafe.govt.nz

Weight changes, including both weight gain and weight loss, have been reported with this compound therapy. mims.comhres.camedcentral.comdrugs.comrxlist.com However, compared to many other antipsychotic medications, this compound is generally not associated with significant weight gain. nih.govmentalhealth.com Some research suggests that this compound may be more weight-neutral than certain other antipsychotics, such as clozapine (B1669256) and olanzapine (B1677200), which are known for their higher propensity for weight gain. mentalhealth.comresearchgate.net In fact, preliminary data from one study suggested that low-dose this compound substitution might be associated with weight loss in patients who had experienced weight gain on other antipsychotics. researchgate.net

Data Source: Based on a meta-analysis of weight change with antipsychotics. nih.gov

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. patientcareonline.com Antipsychotic medications, particularly some atypical antipsychotics, are associated with an increased risk of metabolic syndrome. mdpi.comahdbonline.comfrontiersin.org

Hepatic Effects

This compound is extensively metabolized by the liver. nih.govrxlist.com Hepatic effects, though generally uncommon, have been reported in association with its use. nih.govmims.comdrugs.comrxlist.compatsnap.com

Minor serum aminotransferase elevations are commonly associated with this compound therapy. nih.govnih.gov These elevations, including increases in AST (aspartate aminotransferase) and ALT (alanine aminotransferase), are usually mild, asymptomatic, and transient. nih.govdrugs.comrxlist.com In many cases, these enzyme abnormalities can reverse even with continued administration of the medication. nih.gov Elevations in serum aminotransferase levels are indicators of potential hepatocellular injury. ccjm.orgnationwidechildrens.org While the exact mechanism by which this compound causes these elevations is not fully understood, it is thought to potentially involve the production of a toxic intermediate during its metabolism. nih.gov

Although minor aminotransferase elevations are more common, clinically apparent acute liver injury has been linked to this compound in very rare instances. nih.govdrugs.comrxlist.com Cases of jaundice and/or hepatitis have been reported, though infrequently and sometimes with questionable relation to this compound treatment. drugs.comrxlist.com In reported cases of clinically apparent acute liver injury attributed to this compound or the structurally related amoxapine (B1665473), the onset of jaundice typically occurred within 4 to 8 weeks, and the pattern of serum enzyme elevations was often hepatocellular. nih.gov Immunoallergic features and autoantibody formation were not prominent in these rare cases. nih.gov All reported cases were self-limited, with no fatalities or residual chronic liver injury. nih.gov this compound is considered to have a low risk for causing liver injury compared to some other antipsychotics like chlorpromazine (B137089), clozapine, and olanzapine. nih.govnih.govresearchgate.net

Respiratory Effects (Specific to Inhaled this compound)

The inhaled route of administration for this compound is associated with specific respiratory adverse effects due to the direct delivery of the medication to the lungs. dovepress.commdpi.com

Bronchospasm Risk

Inhaled this compound carries a significant risk of bronchospasm, which has the potential to lead to respiratory distress and respiratory arrest. dovepress.commedscape.comadasuve.commdedge.com This risk is particularly elevated in patients with pre-existing lung conditions such as asthma or chronic obstructive pulmonary disease (COPD). dovepress.comadasuve.commdedge.comnih.gov Consequently, inhaled this compound is contraindicated in patients with a current diagnosis or history of asthma, COPD, other lung diseases associated with bronchospasm, or acute respiratory signs/symptoms (e.g., wheezing). mdpi.comadasuve.commdedge.com It is also contraindicated in patients currently using medications to treat airway diseases or those with a history of bronchospasm following previous inhaled this compound treatment. mdpi.comadasuve.commdedge.com

Studies have investigated the incidence of bronchospasm in different patient populations. In patients with asthma, the rate of bronchospasm as an adverse event was notably higher with inhaled this compound compared to placebo. mdedge.comnih.gov While bronchospasm was also observed in patients with COPD receiving inhaled this compound, the incidence was lower than in asthmatic patients and similar to that observed with placebo in this population in one study. mdedge.comnih.gov Most reported airway adverse events in patients with asthma or COPD were mild or moderate in severity and typically occurred within 25 minutes after dosing. europa.eumdedge.comnih.gov These respiratory signs and symptoms often responded to treatment with a short-acting inhaled bronchodilator. mdedge.comnih.govnih.gov

Data from clinical trials highlight the increased risk in patients with underlying respiratory disease:

Patient Population Treatment Bronchospasm Rate (%)
Patients with Asthma Inhaled this compound 26.9 mdedge.com / 53.8 nih.gov
Patients with Asthma Placebo 3.8 mdedge.com / 11.5 nih.gov
Patients with COPD Inhaled this compound 19.2 nih.gov
Patients with COPD Placebo 11.1 nih.gov
Patients without Pulmonary Disease Inhaled this compound (10 mg) 0.8 dovepress.com

Due to the risk of bronchospasm, inhaled this compound is subject to a restricted program in some regions, requiring administration only in healthcare settings with immediate access to supplies and personnel trained in managing acute bronchospasm. dovepress.comadasuve.commdedge.com

Throat Irritation

Throat irritation is another commonly reported adverse effect associated with inhaled this compound. europa.eudovepress.commedscape.comnih.gov Clinical studies have shown that throat irritation occurs more frequently with inhaled this compound compared to placebo. dovepress.comnih.gov

Observed rates of throat irritation in clinical trials:

Treatment Throat Irritation Rate (%) Citation
Inhaled this compound (5 mg) Not specified in search results for this dose
Inhaled this compound (10 mg) Mentioned as common, specific rate not consistently provided across snippets europa.eudovepress.commedscape.comnih.gov
Placebo Mentioned as less frequent dovepress.comnih.gov

The majority of adverse events, including throat irritation, reported in clinical trials were mild to moderate in intensity and typically did not necessitate intervention. nih.gov

Dysgeusia

Dysgeusia, a distortion of the sense of taste or a bad taste in the mouth, is a very common adverse reaction reported with inhaled this compound. europa.eudovepress.commdedge.comnih.govcambridge.org It is often the most commonly encountered adverse event in clinical trials. dovepress.commdedge.com

Rates of dysgeusia observed in clinical studies:

Treatment Dysgeusia Rate (%) Citation
Inhaled this compound (5 mg) 9 jneuropsychiatry.org / 11.3 dovepress.com
Inhaled this compound (10 mg) 11 jneuropsychiatry.org / 14.3 dovepress.com
Placebo 3 jneuropsychiatry.org / 4.9 dovepress.com / 6 jneuropsychiatry.org

The number needed to harm (NNH) for dysgeusia with inhaled this compound versus placebo has been calculated, indicating that a certain number of patients would need to be treated with inhaled this compound instead of placebo to observe one additional case of dysgeusia. mdedge.comnih.gov For the 10 mg dose, the NNH for dysgeusia was reported as 10 or 11, and for the 5 mg dose, it was 16. mdedge.comnih.gov Like throat irritation, dysgeusia was generally mild to moderate in severity. nih.gov

Cardiovascular Considerations

Antipsychotic medications, in general, have been associated with potential cardiac safety concerns, including the risk of torsades de pointes (TdP), a serious ventricular arrhythmia. nih.govpsychiatryonline.org Prolongation of the corrected QT (QTc) interval is recognized as a risk factor and surrogate marker for potential TdP. nih.govpsychiatryonline.orgpsychiatry.org

QTc Interval Prolongation (Lack of Apparent Effect)

Despite the general association between antipsychotics and QTc interval prolongation, studies specifically evaluating inhaled this compound have indicated a lack of a clinically significant effect on the QTc interval. dovepress.commdpi.comnih.govpsychiatry.orguspharmacist.comnih.gov

A thorough QTc study conducted in healthy volunteers assessed the effect of two doses of inhaled this compound (10 mg each, administered 2 hours apart) on cardiac repolarization. nih.gov The study found that the upper bound of the one-sided 95% confidence interval for the placebo-subtracted change in the individually corrected QT (ΔΔQTcI) did not exceed 10 milliseconds at any time point, which is the threshold indicating QTc prolongation according to regulatory guidelines. nih.govnih.gov The largest observed upper confidence bound was 6.31 milliseconds. nih.gov This finding is consistent with inhaled this compound not causing threshold QTc prolongation in this study. nih.govnih.gov

Previous studies in healthy volunteers also demonstrated no apparent QT prolongation associated with the therapeutic dose of inhaled this compound. mdpi.comnih.gov Furthermore, in clinical studies involving agitated patients with psychiatric disorders, inhaled this compound did not cause QTc prolongation or TdP. mdpi.com

The lack of a threshold effect on the QTc interval by this compound may be attributed to its relatively low level of hERG channel blocking at therapeutic doses compared to some other antipsychotic agents. nih.gov

Summary of QTc findings for inhaled this compound:

Study Population Treatment Maximum ΔΔQTcI (ms) (Upper 95% CI) Finding Citation
Healthy Volunteers Inhaled this compound (two 10 mg doses 2 hours apart) 6.31 No threshold QTc prolongation nih.govnih.gov
Healthy Volunteers Inhaled this compound (therapeutic dose) Not specified, but no apparent prolongation No apparent QT prolongation mdpi.comnih.gov
Agitated Patients Inhaled this compound Not specified Did not cause QTc prolongation or TdP mdpi.com

While inhaled this compound appears to have a low risk of QTc prolongation, it is generally recommended that caution be exercised when using it in patients with known cardiovascular disease or a family history of QT prolongation, or in conjunction with other medications known to prolong the QT interval. cambridge.org

Drug Drug Interactions of Loxapine

Interactions with CNS Depressants (e.g., Benzodiazepines, Alcohol, Opioids)

Concurrent use of loxapine with other CNS depressants can lead to additive pharmacodynamic effects, resulting in enhanced sedation, respiratory depression, and hypotension. medscape.comdrugs.com Caution is advised when this compound is co-administered with these agents, and in some cases, dose reduction of one or both drugs may be necessary. medscape.com

Benzodiazepines: The combination of this compound and benzodiazepines, such as lorazepam and clonazepam, can potentiate CNS depression. drugbank.comrxlist.com There have been rare reports of significant respiratory depression, stupor, and hypotension with the concomitant use of this compound and lorazepam. rxlist.com

Alcohol: Co-ingestion of alcohol with this compound can increase nervous system side effects such as dizziness, drowsiness, and difficulty concentrating. drugs.comwellrx.com This combination may also impair thinking and judgment. drugs.com Patients should be advised to avoid or limit alcohol use while on this compound therapy. drugs.comwellrx.com

Opioids: The concurrent use of this compound with opioids, such as hydrocodone and fentanyl, can result in profound sedation, respiratory depression, coma, and even death. medscape.comdrugs.com This combination should generally be avoided unless alternative treatment options are inadequate. drugs.com If co-prescribed, the dosages and durations of both drugs should be minimized, and patients should be closely monitored for signs of respiratory depression and sedation. medscape.com

Interacting CNS DepressantPotential Clinical Outcome
Benzodiazepines (e.g., Lorazepam, Clonazepam)Increased sedation, risk of respiratory depression, stupor, and hypotension. drugbank.comrxlist.com
Alcohol Enhanced dizziness, drowsiness, difficulty concentrating, and impaired judgment. drugs.comwellrx.com
Opioids (e.g., Hydrocodone, Fentanyl)Profound sedation, respiratory depression, coma, and potential for fatal overdose. medscape.comdrugs.com

Interactions Affecting Dopamine (B1211576) Agonists (e.g., Levodopa)

This compound, being a dopamine antagonist, can diminish the therapeutic efficacy of dopamine agonists like levodopa, which are commonly used in the treatment of Parkinson's disease. drugbank.comdrugbank.commedindia.net This pharmacodynamic antagonism can lead to a worsening of Parkinsonian symptoms. medscape.com The combination may also heighten the risk of side effects such as drowsiness, low blood pressure, and dizziness. drugs.comdrugs.com Therefore, the concurrent use of this compound and dopamine agonists should be approached with caution, and alternative treatments may need to be considered. medscape.com

Dopamine AgonistPotential Clinical Outcome
Levodopa Decreased therapeutic effect of levodopa, potential exacerbation of Parkinson's disease symptoms, and increased risk of side effects like dizziness and hypotension. medscape.comdrugbank.comdrugbank.comdrugs.com
Bromocriptine (B1667881) The therapeutic efficacy of bromocriptine can be decreased when used in combination with this compound. drugbank.com
Pramipexole (B1678040) This compound may decrease the effects of pramipexole due to pharmacodynamic antagonism. medscape.com
Ropinirole (B1195838) This compound may decrease the effects of ropinirole due to pharmacodynamic antagonism. medscape.com

Interactions with Other Antipsychotics

The co-administration of this compound with other antipsychotic medications can lead to additive antidopaminergic effects, potentially increasing the risk of extrapyramidal symptoms (EPS) and neuroleptic malignant syndrome (NMS). medscape.com Furthermore, an additive sedative effect is also a common concern. medscape.com For instance, using this compound with clozapine (B1669256) or chlorpromazine (B137089) can enhance both the antidopaminergic and sedative effects. medscape.com Combining neuroleptics may also increase the risk of tardive dyskinesia. drugs.com

Concomitant AntipsychoticPotential Clinical Outcome
Clozapine Increased antidopaminergic effects (risk of EPS and NMS) and enhanced sedation. medscape.com
Chlorpromazine Increased antidopaminergic effects (risk of EPS and NMS) and enhanced sedation. medscape.com
Amisulpride This compound may increase the antipsychotic activities of amisulpride. drugbank.com
Aripiprazole (B633) The risk or severity of CNS depression can be increased when this compound is combined with aripiprazole. drugbank.com
Olanzapine (B1677200) Concurrent use may increase the risk of tardive dyskinesia and additive CNS depressant effects. drugs.com

Interactions with Antidepressants

When this compound is used concomitantly with various classes of antidepressants, there is a potential for additive pharmacodynamic effects, primarily increased sedation. medscape.com Tricyclic antidepressants (TCAs) and other antidepressants with sedative properties can potentiate the CNS depressant effects of this compound. drugtodayonline.com Additionally, some antidepressants may influence the metabolic pathways of this compound.

Antidepressant Class/AgentPotential Clinical Outcome
Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline)Increased sedation and potentiation of anticholinergic effects. drugbank.comdrugtodayonline.com
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) (e.g., Sertraline)Additive CNS depression and impairment of judgment and psychomotor skills. drugs.com
Amoxapine (B1665473) Increased antidopaminergic effects, including the risk of EPS and NMS, as well as enhanced sedation. medscape.com

Interactions with Antihypertensive Drugs

This compound can antagonize the therapeutic effects of certain antihypertensive medications, such as guanethidine, methyldopa, and clonidine. drugtodayonline.com This interaction can lead to a loss of blood pressure control. Additionally, the additive hypotensive effects of this compound with other antihypertensive agents can increase the risk of orthostatic hypotension. medscape.com

Antihypertensive DrugPotential Clinical Outcome
Guanethidine Antagonism of the antihypertensive effect. drugtodayonline.com
Methyldopa Antagonism of the antihypertensive effect. drugtodayonline.com
Clonidine Antagonism of the antihypertensive effect and potential for additive hypotensive effects and delirium. medscape.comdrugtodayonline.com

Lithium Concomitant Use Risks

The concurrent use of this compound and lithium requires careful monitoring due to the potential for neurotoxicity. Although not extensively documented specifically for this compound, the combination of antipsychotics and lithium has been associated with an increased risk of extrapyramidal side effects and, in rare cases, encephalopathic syndrome.

Cytochrome P450 Enzyme Inducers and Inhibitors

The metabolism of this compound is significantly influenced by the cytochrome P450 (CYP) enzyme system. nih.govresearchgate.net this compound is a substrate for multiple CYP isoenzymes, including CYP1A2, CYP2D6, and CYP3A4. nih.govpsychopharmacopeia.com Therefore, co-administration with drugs that induce or inhibit these enzymes can alter the plasma concentrations of this compound, potentially affecting its efficacy and safety. patsnap.com

CYP1A2: This enzyme is primarily responsible for the metabolism of this compound to 8-hydroxythis compound (B195979). nih.gov

Inhibitors of CYP1A2, such as fluvoxamine (B1237835) and ciprofloxacin, can increase this compound levels. psychopharmacopeia.compatsnap.com

Inducers of CYP1A2, like tobacco smoke, can decrease this compound plasma concentrations, potentially reducing its therapeutic effect. psychopharmacopeia.compatsnap.com

CYP2D6: This enzyme metabolizes this compound to 7-hydroxythis compound (B195982). nih.gov

Inhibitors of CYP2D6, including certain antidepressants like fluoxetine (B1211875) and paroxetine, could theoretically increase this compound levels. nih.gov

CYP3A4: This isoenzyme is involved in the formation of N-desmethythis compound (amoxapine) and this compound N-oxide. nih.gov

Inhibitors of CYP3A4, such as ketoconazole (B1673606) and clarithromycin, may lead to elevated this compound concentrations. nih.gov

Inducers of CYP3A4, like carbamazepine (B1668303) and rifampin, can enhance the metabolism of this compound, leading to lower plasma levels. nih.gov

CYP EnzymeRole in this compound MetabolismExamples of InhibitorsExamples of Inducers
CYP1A2 Metabolism to 8-hydroxythis compound nih.govFluvoxamine, Ciprofloxacin psychopharmacopeia.compatsnap.comTobacco Smoke, Carbamazepine, Omeprazole psychopharmacopeia.com
CYP2D6 Metabolism to 7-hydroxythis compound nih.govFluoxetine, Paroxetine, Bupropion nih.govNone commonly listed. nih.gov
CYP3A4 Metabolism to N-desmethythis compound and this compound N-oxide nih.govKetoconazole, Clarithromycin, Ritonavir nih.govCarbamazepine, Rifampin, St. John's Wort nih.gov

Special Populations and Considerations in Loxapine Research

Pediatric and Adolescent Populations (Pharmacogenetics and ADRs)

Research on the use of loxapine in pediatric and adolescent populations is limited. The safety and effectiveness of this compound in pediatric patients have not been established by regulatory bodies like the FDA and EMA nih.gov. However, in some regions, such as France, authorization for this compound in the treatment of acute and chronic psychotic disorders extends to individuals aged 15 years and older nih.gov.

Children and youth treated with antipsychotic drugs are considered particularly vulnerable to adverse drug reactions (ADRs) and may exhibit poor treatment response nih.govnih.gov. Interindividual variations in drug exposure can arise from differences in drug metabolism mediated by cytochromes, which are subject to genetic polymorphism nih.govnih.gov. CYP1A2 is identified as a key enzyme in the metabolism of several antipsychotics, including this compound, and its activity can influence the safety profile of these medications nih.govnih.gov.

A systematic review investigating ADRs and potential pharmacogenetic associations with olanzapine (B1677200), clozapine (B1669256), and this compound in children and youth highlighted that while pharmacogenetic profiles possibly associated with ADRs and loss of efficacy have been explored, findings are sometimes conflicting nih.govnih.gov. The review indicated that CYP1A2 remains poorly investigated in this specific population regarding this compound nih.govnih.gov.

A study characterizing the pharmacokinetics and safety of a single dose of inhaled this compound in children and adolescents (aged 10-17 years) found that this compound was rapidly absorbed and generally well tolerated researchgate.net. The most common adverse events reported were sedation and dysgeusia researchgate.net. No adverse events indicative of bronchospasm or other serious adverse events were observed in this study researchgate.net.

Despite some limited pharmacokinetic and safety data, further studies are needed to improve the assessment of the risk-benefit balance of this compound prescription for children and youth nih.govnih.gov.

Elderly Patients with Dementia-Related Psychosis (Increased Mortality Risk)

Elderly patients with dementia-related psychosis treated with antipsychotic drugs, including conventional antipsychotics like this compound, are at an increased risk of death compared to those receiving placebo drugs.comfda.govnami.orghres.ca. This increased mortality risk is a significant concern and is highlighted in warnings for these medications drugs.comfda.govnami.orghres.ca.

Analyses of placebo-controlled trials, primarily involving atypical antipsychotic drugs but also suggested by observational studies for conventional agents, have shown a higher rate of death in drug-treated patients drugs.comfda.govhres.ca. For instance, analyses of seventeen placebo-controlled trials with atypical antipsychotics revealed a risk of death between 1.6 to 1.7 times the risk in placebo-treated patients fda.gov. Over a typical 10-week trial, the death rate in drug-treated patients was approximately 4.5%, compared to about 2.6% in the placebo group fda.gov. While causes of death varied, cardiovascular events (e.g., heart failure, sudden death) and infections (e.g., pneumonia) were frequently reported fda.govnami.orghres.ca.

Observational studies further suggest that conventional antipsychotics may also increase mortality in a similar manner to atypical antipsychotics fda.govhres.ca. A population-based cohort study of elderly individuals found that the risk of death associated with conventional antipsychotic medications was comparable to, and potentially greater than, that associated with atypical agents cmaj.canih.gov. In this study, this compound was associated with a lower mortality ratio (1.29) compared to haloperidol (B65202) (2.14) when both were compared to risperidone (B510) cmaj.ca.

It is important to note that this compound is not approved for the treatment of patients with dementia-related psychosis drugs.comfda.govhres.ca. Caution is advised when using this compound in elderly patients due to the higher incidence of concomitant medical conditions (hepatic, renal, cardiovascular) and polypharmacy in this population hres.cahres.ca. Elderly patients may also be particularly sensitive to certain adverse effects, including tardive dyskinesia, parkinsonian manifestations, akathisia, sedation, and orthostatic hypotension drugs.com. The risk of tardive dyskinesia appears to be greater in elderly patients, particularly women, on high-dose therapy fda.govhres.ca.

Pregnancy and Lactation (Limited Data and Fetal Outcomes)

Data on the safe use of this compound during pregnancy and lactation are limited mothertobaby.orgresearchgate.net. Studies specifically assessing whether this compound increases the chance of birth defects, miscarriage, preterm delivery, or low birth weight have not been conducted mothertobaby.orgnih.gov. However, some mental health conditions themselves can increase the risk of certain pregnancy-related problems nih.govaafp.org.

The use of some medications similar to this compound during the third trimester of pregnancy has been associated with a risk of extrapyramidal and/or withdrawal symptoms in neonates following delivery drugs.comhres.canih.gov. These symptoms can include agitation, hypertonia, hypotonia, tremor, somnolence, respiratory distress, and feeding difficulties drugs.comhres.canih.gov. While not all exposed infants will experience these symptoms, and it is unknown if this compound specifically causes them, healthcare providers should be aware of maternal this compound use to provide appropriate care if symptoms occur mothertobaby.orgnih.gov.

Regarding lactation, it is not known how much this compound is present in breast milk or its potential effects on a breastfeeding infant mothertobaby.orgnih.gov. Product information for this compound generally recommends against breastfeeding while using the medication if possible mothertobaby.orgnih.gov. However, the potential benefits of continuing this compound for the mother's health must be weighed against the potential risks to the infant mothertobaby.orgnih.gov. Limited safety data exist for this compound during breastfeeding compared to some other antipsychotics researchgate.net.

This compound may potentially increase prolactin levels, which could affect fertility in both women and men mothertobaby.orgnih.gov.

Patients with Specific Medical Conditions (e.g., Seizure Disorders, Cardiovascular Disease, Glaucoma, Neutropenia, Liver Disease)

Caution is necessary when administering this compound to patients with certain pre-existing medical conditions due to the potential for exacerbation of symptoms or increased risk of adverse events.

Seizure Disorders: this compound can lower the seizure threshold, and seizures have been reported in patients receiving antipsychotic doses, including those with a history of convulsive disorders and those on anticonvulsant therapy hres.capsychiatriapolska.pl. Extreme caution is advised in patients with a history of seizures hres.ca. Overdose of this compound has also been associated with generalized major motor seizures nih.gov.

Cardiovascular Disease: this compound should be used with caution in patients with cardiovascular disease clevelandclinic.orgfda.govhres.cadrugs.com. Increased pulse rates and transient hypotension have been reported fda.govhres.cadrugs.com. In cases of severe hypotension requiring vasopressor therapy, norepinephrine (B1679862) or angiotensin may be preferred, as this compound can inhibit the vasopressor effect of epinephrine (B1671497) fda.govhres.cadrugs.com. Antipsychotic agents, including this compound, can cause hypotension (including orthostatic hypotension), tachycardia, syncope, and dizziness, particularly during treatment initiation or dose escalation drugs.com. While tolerance to hypotensive effects may develop, rarely, fatal cardiac arrest has occurred secondary to severe hypotension drugs.com. A study in older adults found that typical antipsychotic use was linked to an increased mortality risk mdpi.com.

Glaucoma: Due to its potential anticholinergic effects, this compound should be used with caution in patients with glaucoma, particularly narrow-angle glaucoma, or a tendency towards urinary retention psychiatriapolska.plmedscape.com. Anticholinergic medications can increase intraocular pressure psychiatriapolska.pl. However, some research suggests that typical antipsychotics, including this compound, may not be associated with increased intraocular pressure nih.gov. One study in rabbits even suggested dopamine (B1211576) antagonists like this compound might increase ocular blood flow and could potentially replace beta-blockers for glaucoma treatment, but this finding needs confirmation in humans nih.gov.

Neutropenia: While clozapine is well-known for its association with neutropenia and agranulocytosis, this compound, despite its structural similarity, has not been associated with cases of agranulocytosis nih.gov. However, the use of antipsychotics in general has been associated with leukopenia, neutropenia, and agranulocytosis rarely drugs.com. Patients with pre-existing low white blood cell counts or a history of drug-induced leukopenia/neutropenia may be at higher risk and should have complete blood counts monitored frequently during the initial months of therapy drugs.com.

Liver Disease: Most neuroleptic agents, including this compound, are extensively metabolized by the liver hres.cadrugs.com. Caution is advised when using this compound in patients with significant liver disease, as plasma concentrations may be increased and half-lives prolonged hres.cadrugs.com. Lower initial dosages and slower titration may be appropriate in patients with mild to moderate liver disease where the benefits of treatment outweigh the risks psychopharmacologyinstitute.comresearchgate.net. While rare instances of clinically apparent acute liver injury with a hepatocellular pattern have been reported with this compound, these cases have generally been self-limited with no reports of liver failure nih.gov. This compound is considered a lower-risk agent for hepatotoxicity compared to some other antipsychotics psychopharmacologyinstitute.comresearchgate.net.

Data Table: Select Considerations for this compound Use in Specific Medical Conditions

Medical ConditionKey Consideration(s)Research Finding(s)
Seizure DisordersLowers seizure threshold; seizures reported. hres.capsychiatriapolska.plOverdose associated with generalized major motor seizures. nih.gov
Cardiovascular DiseaseUse with caution; can cause increased pulse rate, transient/orthostatic hypotension. clevelandclinic.orgfda.govhres.cadrugs.comMay inhibit epinephrine's vasopressor effect; rarely, fatal cardiac arrest reported with severe hypotension. fda.govhres.cadrugs.com Increased mortality risk in elderly with typical antipsychotics. mdpi.com
GlaucomaUse with caution due to potential anticholinergic effects; can increase intraocular pressure. psychiatriapolska.plmedscape.comSome studies suggest typical antipsychotics may not increase IOP; potential to increase ocular blood flow in animal studies. nih.govnih.gov
NeutropeniaRarely associated with leukopenia/neutropenia; monitor in at-risk patients. drugs.comUnlike clozapine, not associated with agranulocytosis in reported cases. nih.gov
Liver DiseaseMetabolized by liver; use with caution in significant impairment; may require lower doses/slower titration. hres.cadrugs.comGenerally considered lower risk for hepatotoxicity; rare, self-limited acute liver injury reported; no reports of liver failure. psychopharmacologyinstitute.comresearchgate.netnih.gov

Note: This table summarizes select findings and is not exhaustive. Consult full prescribing information and clinical guidelines for comprehensive details.

Methodological Approaches in Loxapine Research

Clinical Trial Design

Clinical trials form a significant part of loxapine research, employing rigorous designs to assess its effectiveness and compare it to placebo or other treatments.

Randomized Controlled Trials (RCTs)

Randomized controlled trials are a cornerstone in evaluating the efficacy of this compound. These studies involve randomly assigning participants to receive either this compound or a comparator (such as placebo or another antipsychotic) to minimize bias and ensure comparability between groups. Numerous RCTs have been conducted to investigate this compound, particularly for conditions like schizophrenia and bipolar disorder associated with agitation. nih.govpsychiatriapolska.plnih.govcapes.gov.br For instance, a 2007 Cochrane review included 41 RCTs comparing this compound to other treatments for schizophrenia. nih.govnih.govcapes.gov.br

Double-Blind, Placebo-Controlled Studies

Double-blind, placebo-controlled studies are frequently used to determine the specific effects of this compound by minimizing the influence of participant and researcher expectations. In these trials, neither the participants nor the researchers know who is receiving the active drug (this compound) and who is receiving an inactive substance (placebo). This design has been applied in multiple studies of this compound, including Phase II and Phase III trials evaluating inhaled this compound for acute agitation in schizophrenia and bipolar disorder. dovepress.comresearchgate.netcambridge.orgmdpi.comcambridge.orgnih.gov These studies have demonstrated statistically significant reductions in agitation compared to placebo. dovepress.comcambridge.orgmdpi.comcambridge.org

Active-Controlled Comparative Trials

Active-controlled comparative trials involve comparing this compound directly against other active pharmacological treatments. This approach helps to understand the relative efficacy and profile of this compound in relation to existing therapies. Studies have compared this compound to other antipsychotics such as haloperidol (B65202), trifluoperazine (B1681574), perphenazine, risperidone (B510), quetiapine (B1663577), and aripiprazole (B633). nih.govnih.govcapes.gov.brpsychiatrist.compsychiatrist.com Findings from these trials have suggested that this compound's antipsychotic efficacy is comparable to that of other typical and some atypical antipsychotics. nih.govnih.govcapes.gov.brpsychiatrist.com

Phase II and Phase III Trials

The development of this compound has involved distinct phases of clinical trials. Phase II trials typically focus on evaluating the effectiveness and safety in a larger group of patients and determining optimal dosages. Phase III trials are larger-scale studies designed to confirm efficacy, monitor adverse effects, and compare the intervention to standard treatment or placebo. nice.org.uk For inhaled this compound, a Phase II trial in patients with schizophrenia and two Phase III trials in patients with schizophrenia and bipolar I disorder have been conducted to assess its efficacy in treating acute agitation. psychiatriapolska.pldovepress.comresearchgate.netmdpi.comnih.govjneuropsychiatry.orgnih.govuab.cat These trials have provided data on the rapid onset of action of inhaled this compound. dovepress.comcambridge.orgmdpi.comcambridge.org

Summary of Select Clinical Trial Findings:

Study TypePatient PopulationComparatorKey Finding (Efficacy)Citation
Phase II, Randomized, Double-Blind, Placebo-ControlledAgitated patients with schizophrenia or schizoaffective disorderPlaceboInhaled this compound (10 mg) significantly reduced agitation compared to placebo. researchgate.netmdpi.com
Phase III, Randomized, Double-Blind, Placebo-ControlledAgitated patients with schizophreniaPlaceboInhaled this compound (5 mg and 10 mg) significantly reduced agitation compared to placebo. dovepress.comcambridge.orgmdpi.comcambridge.orgjneuropsychiatry.org
Phase III, Randomized, Double-Blind, Placebo-ControlledAgitated patients with bipolar I disorderPlaceboInhaled this compound (5 mg and 10 mg) significantly reduced agitation compared to placebo. dovepress.commdpi.comjneuropsychiatry.org
RCTs (Systematic Review)Patients with schizophreniaTypical and Atypical AntipsychoticsEfficacy comparable to other typical and some atypical antipsychotics. nih.govnih.govcapes.gov.br

Observational Studies and Systematic Reviews

Beyond controlled trials, observational studies and systematic reviews contribute to the understanding of this compound's use and effects in broader clinical practice. Observational studies can provide insights into real-world outcomes and patterns of use that may not be fully captured in controlled trial settings. fda.govpsychiatrist.comhres.ca Systematic reviews synthesize findings from multiple studies, often including RCTs, to provide a comprehensive overview of the evidence on this compound's efficacy and comparative effectiveness. journaljpri.comnih.govnih.govcapes.gov.brpsychiatrist.comresearchgate.net A notable systematic review in 2007 analyzed 41 studies, concluding that this compound is effective for schizophrenia and its efficacy is comparable to other typical and some atypical antipsychotics. nih.govnih.govcapes.gov.br

Neuroimaging Techniques (e.g., Positron Emission Tomography for Receptor Occupancy)

Neuroimaging techniques, particularly Positron Emission Tomography (PET), have been employed to investigate the pharmacological profile of this compound in vivo, specifically its binding and occupancy of neurotransmitter receptors in the brain. PET studies using radioligands like [11C]-raclopride and [18F]setoperone have been used to assess the occupancy of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors by this compound in patients. nih.govpsychiatryonline.orgpsychiatryonline.orgresearchgate.net These studies have provided valuable data on the relationship between this compound dosage and receptor occupancy, indicating that this compound is equipotent in blocking 5-HT2 and D2 receptors in vivo. psychiatryonline.orgpsychiatryonline.orgresearchgate.net Research using PET has explored the extent of D2 receptor occupancy considered sufficient for antipsychotic effects. nih.govresearchgate.net

Data on this compound Receptor Occupancy via PET:

Receptor TypeRadioligandOccupancy Range (Oral this compound 10-100 mg/day)Key FindingCitation
Dopamine D2[11C]-raclopride43% to 90%Strong relationship between dose and occupancy. nih.govpsychiatryonline.orgpsychiatryonline.orgresearchgate.net
Serotonin 5-HT2[18F]setoperone27% to near saturationEquipotent blockade of 5-HT2 and D2 receptors. psychiatryonline.orgpsychiatryonline.orgresearchgate.net

Pharmacogenetic Studies (e.g., CYP Enzyme Genotyping/Phenotyping)

Pharmacogenetic studies investigate how genetic variations influence an individual's response to drugs. In the context of this compound, a key area of focus is the role of cytochrome P450 (CYP) enzymes, which are primarily responsible for its metabolism nih.gov.

This compound is metabolized by several CYP isoforms and flavin-containing monooxygenases (FMOs) europa.eu. The formation of its metabolites, including 7-hydroxythis compound (B195982), 8-hydroxythis compound (B195979), amoxapine (B1665473), and this compound N-oxide, is influenced by specific CYP enzymes europa.eunih.gov.

Key CYP enzymes involved in this compound metabolism include:

CYP1A2: Primarily involved in the formation of 8-hydroxythis compound europa.eunih.govresearchgate.net.

CYP2D6: Primarily involved in the formation of 7-hydroxythis compound europa.eunih.govresearchgate.net.

CYP3A4: Involved in the formation of 7-hydroxythis compound, N-desmethythis compound (amoxapine), and this compound N-oxide europa.eunih.gov.

CYP2C19 and CYP2C8: Also implicated in the formation of amoxapine europa.eu.

CYP2B6: Inhibitors of CYP2B6 have shown to inhibit the formation of 8-hydroxythis compound europa.eu.

Genetic polymorphisms in these CYP enzymes can lead to interindividual differences in enzyme activity, potentially affecting this compound plasma concentrations and contributing to variability in treatment response and adverse effects nih.govopenaccessjournals.com. For instance, individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers based on CYP2D6 genetic polymorphisms openaccessjournals.com. While CYP1A2 activity can be influenced by environmental factors like smoking and caffeine, genetic factors also play a significant role in its variability nih.gov.

Pharmacogenetic studies, often utilizing techniques like cDNA-expressed enzymes, correlation analysis with phenotyped human liver microsomal samples, and selective CYP inhibitor use, help identify the specific enzymes responsible for metabolic pathways nih.gov. Commercially available pharmacogenetic tests, such as those genotyping CYP2D6 and CYP2C19 variants, may be useful in the clinical management of conditions treated with antipsychotics metabolized by these enzymes nih.gov.

Analytical Methods for this compound and Metabolite Quantification (e.g., HPLC, LC-MS/MS)

Accurate quantification of this compound and its metabolites in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, clinical trials, and quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used analytical techniques for this purpose researchgate.netnih.govscispace.com.

LC-MS/MS methods are particularly valuable for their sensitivity and specificity, allowing for the simultaneous quantification of this compound and multiple metabolites, including amoxapine, 7-hydroxythis compound, 8-hydroxythis compound, and this compound N-oxide, in complex matrices like human plasma researchgate.nettandfonline.comnih.govnih.gov.

Key aspects of these analytical methods include:

Sample Preparation: Techniques such as cation-exchange solid-phase extraction (SPE) and organic precipitation are employed to extract this compound and its metabolites from biological samples like plasma researchgate.nettandfonline.comnih.govnih.gov.

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used, often with C18 or C8 columns nih.govscispace.comrasayanjournal.co.in. The mobile phase typically consists of a mixture of organic solvents (e.g., methanol, acetonitrile, ethanol) and aqueous buffers or acidified water nih.govscispace.comrasayanjournal.co.in.

Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ionization mode, is frequently used for its sensitivity and ability to selectively detect target analytes using selected reaction monitoring (SRM) researchgate.nettandfonline.comnih.govnih.gov. UV detection at specific wavelengths (e.g., 254 nm, 265 nm, 211 nm) is also utilized, particularly in HPLC-UV methods nih.govscispace.comrasayanjournal.co.in.

Validation: Analytical methods are validated according to regulatory guidelines (e.g., ICH guidelines) to ensure their accuracy, precision, sensitivity (including limits of detection and quantification), linearity, specificity, and robustness nih.govscispace.comnih.govrasayanjournal.co.in.

Several validated LC-MS/MS methods have been developed for the simultaneous determination of this compound and its metabolites in human plasma, supporting clinical trials researchgate.nettandfonline.comnih.govnih.gov. These methods often demonstrate good accuracy and precision across a wide dynamic range researchgate.nettandfonline.comnih.govnih.gov. HPLC-UV methods have also been developed and validated for the analysis of this compound succinate (B1194679) in capsule dosage forms scispace.comijpsr.comijpsr.com.

Stability-Indicating Methods for Pharmaceutical Formulations

Stability-indicating methods are analytical procedures validated to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. These methods are essential for assessing the stability of pharmaceutical formulations under various stress conditions and for quality control throughout the product's shelf life.

For this compound formulations, stability-indicating HPLC methods have been developed and validated ijpsr.comijpsr.comresearchgate.net. These methods involve subjecting the drug substance or formulation to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to induce degradation ijpsr.comijpsr.comresearchgate.net.

Key aspects of stability-indicating methods for this compound include:

Stress Degradation Studies: this compound succinate has been shown to degrade significantly under acid and base hydrolysis conditions, while being relatively stable under oxidative, thermal, and photolytic stress in some studies ijpsr.comijpsr.comresearchgate.net. Other studies have observed degradation under thermal and photolytic conditions as well ijpsr.com.

Chromatographic Separation: RP-HPLC is commonly used with C18 columns to achieve separation of this compound from its degradation products and impurities scispace.comijpsr.comijpsr.comresearchgate.net.

Method Validation: Stability-indicating methods are validated according to ICH guidelines, demonstrating specificity by resolving the main peak from degradation products and impurities scispace.comijpsr.comijpsr.comresearchgate.net. Parameters such as linearity, accuracy, and precision are also evaluated scispace.comijpsr.comijpsr.comresearchgate.net.

Degradation Product Characterization: LC-MS/MS can be used to identify and characterize the structural elucidation of degradation products observed in stress studies rasayanjournal.co.inresearchgate.net. For example, stress studies on this compound have identified degradation products such as 2-chlorodibenzo[b,f] europa.eunih.govoxazepin-11(10H)-imine, 3-chloro-N-phenylbenzene carboximidamide, and N-(2-chlorodibenzo[b,f] europa.eunih.govoxazepin-11-yl)-N-methylethane-1,2-diamine rasayanjournal.co.inresearchgate.net.

The development and validation of these methods ensure the quality, safety, and efficacy of this compound pharmaceutical products by monitoring the levels of the active compound and its potential degradation products over time scispace.comijpsr.comijpsr.comresearchgate.net.

Example Data Table: this compound Metabolism by CYP Enzymes

MetabolitePrimary CYP Enzymes Involved
7-hydroxythis compoundCYP3A4, CYP2D6
8-hydroxythis compoundCYP1A2
AmoxapineCYP3A4, CYP2C19, CYP2C8
This compound N-oxideCYP3A4, FMOs

Source: Adapted from search results europa.eunih.gov.

Example Data Table: Analytical Method Performance (LC-MS/MS for Plasma)

AnalyteMethod TypeExtraction MethodDynamic Range (ng/mL)Accuracy (% of nominal)Precision (Inter-assay %)
This compoundLC-MS/MSSPE0.0500-50.086.4-109.30.0-13.8
AmoxapineLC-MS/MSSPE0.0500-50.086.4-109.30.0-13.8
7-OH-loxapineLC-MS/MSSPE0.0500-50.086.4-109.30.0-13.8
8-OH-loxapineLC-MS/MSSPE0.0500-50.086.4-109.30.0-13.8
This compound N-oxideLC-MS/MSOrganic Precipitation0.100-25.0±13<10

Source: Adapted from search results researchgate.nettandfonline.comnih.govnih.gov.

Example Data Table: this compound Succinate Stress Degradation (HPLC)

Stress ConditionDegradation Observed
Acid HydrolysisSignificant
Base HydrolysisSignificant
OxidativeMinimal/Almost Stable
ThermalMinimal/Almost Stable
PhotolyticMinimal/Almost Stable

Future Directions and Emerging Research Avenues

Personalized Medicine Approaches and Pharmacogenomics

Personalized medicine in psychiatry seeks to tailor treatment to individual patient characteristics, including genetic makeup. Pharmacogenomics, the study of how genetic variations influence drug response, holds promise for optimizing antipsychotic therapy. cambridge.orgresearchgate.net While pharmacogenomic studies of antipsychotics often focus on genes encoding dopamine (B1211576) and serotonin (B10506) receptors, as well as metabolizing enzymes like CYP450 enzymes (especially CYP2D6), most findings to date have shown modest effects and inconsistent results. cambridge.org

Loxapine is metabolized by cytochrome P450 enzymes, including CYP1A2, CYP3A4, and CYP2D6, which are involved in its demethylation and hydroxylation. psychiatrist.comnih.gov Its primary N-demethylated metabolite, amoxapine (B1665473), is a tricyclic antidepressant. nih.govcambridge.org Other active metabolites, 8-hydroxythis compound (B195979) and 7-hydroxythis compound (B195982), are also serotonin-dopamine antagonists with longer half-lives than this compound itself. cambridge.org Genetic polymorphisms in these CYP enzymes could theoretically influence this compound and metabolite concentrations, potentially impacting efficacy and tolerability. Further research is needed to determine if pharmacogenomic testing can effectively guide this compound prescription to enhance therapeutic outcomes and minimize adverse effects based on an individual's genetic profile. researchgate.netnih.govbiomedpharmajournal.org

Further Elucidation of "Atypical" Characteristics at Lower Doses

This compound has traditionally been classified as a first-generation antipsychotic (FGA), primarily acting as a dopamine D2 receptor antagonist. cambridge.orgmdpi.compatsnap.com However, studies suggest it possesses "atypical" pharmacodynamic properties, similar to second-generation antipsychotics (SGAs), particularly at lower doses. psychiatrist.commdpi.comoup.compsychiatrist.com This is supported by in vitro studies and PET scans indicating that this compound has a higher affinity for serotonin 5-HT2A receptors than dopamine D2 receptors, resulting in a high 5-HT2A/D2 ratio at lower doses. mdpi.comoup.comnih.gov This receptor binding profile at lower doses is hypothesized to contribute to a lower propensity for extrapyramidal symptoms (EPS) while maintaining antipsychotic efficacy. psychiatrist.compsychiatrist.com

Research indicates that doses of this compound below 50 mg/day, and potentially as low as 10 mg/day, may be effective in some patients with schizophrenia, consistent with the hypothesis of atypical properties at lower doses. psychiatrist.com Sedation, often dose-dependent, may also be less pronounced at lower doses (e.g., 5–25 mg/day) where this compound may function more like an atypical antipsychotic. cambridge.org Further controlled studies, including fixed-dose and low-dose trials, are needed to definitively validate the "atypical" profile of this compound at lower doses and clarify if it offers advantages over established typical and atypical antipsychotics in terms of efficacy and tolerability. psychiatrist.comcambridge.orgpsychiatrist.com

Novel Therapeutic Targets beyond Traditional Receptor Antagonism

Emerging research suggests potential therapeutic targets beyond these traditional receptors. For example, this compound has been identified as an activator of the potassium channel Slack (KNa1.1). researchgate.netnih.gov Although a pilot study investigating this compound for chemotherapy-induced neuropathic pain was prematurely terminated due to adverse events, the observed analgesic effects in some patients support the hypothesis that Slack activation could be a novel therapeutic strategy for pain. researchgate.netnih.gov Furthermore, recent studies on reprogrammed fibroblasts from patients with schizophrenia have shown that this compound can modulate key cellular and molecular elements of the schizophrenia phenotype, opening new avenues for research into future therapeutic targets. tandfonline.comresearchgate.net this compound has also shown in vitro and in vivo activity against hepatitis A virus (HAV) by targeting the viral protein 2C, suggesting a potential antiviral application. plos.org

Comparative Effectiveness and Safety Studies in Diverse Clinical Settings

Comparative effectiveness studies are crucial for understanding how this compound performs against other antipsychotics in real-world, diverse clinical settings. While a 2007 Cochrane review suggested this compound's antipsychotic effect is comparable to typical and some atypical antipsychotics in the short term, more data is needed, particularly regarding its use in various patient populations and settings. nih.govnih.govcochrane.org Limited heterogeneous data suggest that intramuscular this compound may be as sedating as intramuscular haloperidol (B65202) and thiothixene. nih.govcochrane.org A systematic review on the use of inhaled this compound for acute agitation found it to be more effective and faster acting than haloperidol and aripiprazole (B633) in reducing agitation, with a similar adverse event frequency. psychiatrist.com However, this review noted methodological limitations in the included studies, highlighting the need for further research with optimized methodologies. psychiatrist.com

Studies evaluating this compound's effectiveness in diverse populations, such as different racial and ethnic groups, are important to ensure equitable treatment outcomes. Research on other antipsychotics, like clozapine (B1669256), has shown variations in use among different racial-ethnic groups, underscoring the need for such investigations for this compound. psychiatryonline.org

Investigation of Long-Term Outcomes beyond Acute Treatment

Much of the research on this compound has focused on its short-term efficacy, particularly for acute agitation. nih.govnih.govcochrane.orgpsychiatrist.com However, schizophrenia is a chronic illness requiring long-term management, making the investigation of long-term outcomes crucial. nami.org While some studies have examined this compound use over periods of up to 12 weeks, comprehensive data on its effects beyond acute treatment phases are limited. nih.govnih.gov

Future research should focus on the long-term effectiveness of this compound in maintaining symptom stability, preventing relapse, and improving functional outcomes in patients with chronic psychotic disorders. This includes evaluating its impact on negative and cognitive symptoms over extended periods, areas where some older studies suggested potential advantages over conventional antipsychotics. psychiatrist.comcambridge.org Understanding the long-term trajectory of patients treated with this compound is essential for informing clinical guidelines and optimizing chronic care.

Advanced Preclinical Models for Deeper Mechanistic Understanding

Advanced preclinical models are essential for gaining a deeper understanding of this compound's mechanisms of action and identifying novel therapeutic applications. While traditional animal models have contributed to understanding antipsychotic action, newer models offer opportunities for more nuanced investigations. oup.com

Preclinical studies have utilized various models to investigate this compound's effects on neurotransmitter systems and behavior. For instance, studies in rats have examined this compound's ability to induce catalepsy and its effects on synaptic responses in the hippocampus. mdpi.com Investigations using early gene expression markers like c-Fos have shown that this compound's profile can be similar to typical neuroleptics at relatively high doses. psychiatrist.com

Future research can leverage advanced preclinical models, such as those incorporating genetic modifications relevant to psychiatric disorders, induced pluripotent stem cell (iPSC) models derived from patients, and sophisticated behavioral paradigms, to further elucidate this compound's interaction with specific neural circuits and molecular pathways. tandfonline.comresearchgate.net These models can help to:

Investigate the differential effects of low versus high doses on receptor occupancy and downstream signaling. oup.compsychiatrist.comnih.gov

Identify novel therapeutic targets beyond known receptors. tandfonline.comresearchgate.netplos.org

Explore the potential of this compound or its metabolites in treating specific symptom domains, such as cognitive deficits or negative symptoms. cambridge.orgpsychiatrist.com

Assess the impact of genetic variations on this compound's pharmacodynamics in in vitro or in vivo systems.

Evaluate novel formulations or delivery methods, such as nasal delivery, in appropriate animal models. researchgate.net

Q & A

Basic Research Questions

Q. What established methodologies are recommended for analyzing Loxapine succinate in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with tandem mass spectrometry (HPLC-MS/MS) is widely used for quantifying this compound succinate and its impurities. Key steps include:

  • Column Selection : Use a reverse-phase C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) to achieve optimal separation of this compound from degradants .
  • Validation Parameters : Assess linearity (1–50 µg/mL), precision (%RSD < 2%), and accuracy (recovery 98–102%) per ICH guidelines. Include forced degradation studies (acid/alkali, oxidative stress) to validate specificity .
    • Data Example : A typical calibration curve for this compound succinate shows R2>0.999R^2 > 0.999, with a limit of detection (LOD) of 0.1 µg/mL .

Q. How do researchers design clinical trials to evaluate inhaled this compound's efficacy in acute agitation?

  • Methodological Answer : Trials often adopt a double-blind, placebo-controlled design with primary endpoints like time to sedation (e.g., using the Positive and Negative Syndrome Scale-Excited Component, PANSS-EC).

  • Participant Criteria : Include adults with acute agitation (PANSS-EC ≥ 14), excluding those with respiratory comorbidities .
  • Outcome Measures : Track sedation success (≥40% PANSS-EC reduction within 2 hours) and safety (e.g., respiratory adverse events). Use SAS® for statistical analysis, reporting mean ± SD for continuous variables and 95% CIs for categorical outcomes .
    • Data Example : In a trial, 83% of patients achieved sedation with inhaled this compound vs. 50% with placebo (P<0.001P < 0.001) .

Q. What experimental approaches are used to study this compound's receptor-binding mechanisms?

  • Methodological Answer :

  • In Vitro Binding Assays : Radioligand competition assays (e.g., 3H^3H-spiperone for D2/D4 receptors) to calculate IC50IC_{50} values. This compound shows IC50=4.2nMIC_{50} = 4.2 \, \text{nM} for D2 receptors .
  • In Vivo Models : Rodent models (e.g., apomorphine-induced climbing behavior) assess antipsychotic activity. Dose-response curves typically use 0.5–5 mg/kg this compound .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in clinical trials on this compound's impact on mechanical ventilation weaning?

  • Methodological Answer : A 2024 trial reported a non-significant reduction in median weaning time (3.2 vs. 5 days, P=0.45P = 0.45) but noted reduced sedation resumption (17% vs. 44%, P=0.01P = 0.01) . To address contradictions:

  • Meta-Analysis : Pool data from trials with similar endpoints (e.g., sedation resumption, extubation success) using random-effects models.
  • Subgroup Analysis : Stratify by patient comorbidities (e.g., COPD) to identify confounding variables .

Q. What advanced strategies improve detection of this compound-related impurities in stability studies?

  • Methodological Answer :

  • LC-HRMS : Liquid chromatography-high-resolution mass spectrometry identifies unknown degradants (e.g., oxidation products) via exact mass (Δ<5ppm\Delta < 5 \, \text{ppm}) .
  • Forced Degradation : Expose this compound to UV light (ICH Q1B) to simulate photolytic degradation, quantifying impurities at 0.1% threshold .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize this compound dosing in heterogeneous populations?

  • Methodological Answer :

  • Population PK Modeling : Use NONMEM® to analyze covariates (e.g., CYP1A2 polymorphisms) affecting clearance. A study found 30% slower metabolism in smokers .
  • Monte Carlo Simulations : Predict optimal inhaled doses (e.g., 5–10 mg) to achieve Cmax>20ng/mLC_{\text{max}} > 20 \, \text{ng/mL} in 90% of patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxapine
Reactant of Route 2
Reactant of Route 2
Loxapine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.